molecular formula C13H27NO8S B611210 Boc-NH-PEG3-sulfonic acid

Boc-NH-PEG3-sulfonic acid

Cat. No.: B611210
M. Wt: 357.42 g/mol
InChI Key: OVHIYMDHNOIKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-amido-PEG3-sulfonic acid is a biochemical. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIYMDHNOIKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Properties and Applications of Boc-NH-PEG3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-sulfonic acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][2] This molecule features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal sulfonic acid group.[3] The Boc protecting group provides a stable yet readily cleavable handle for sequential conjugation, while the PEG spacer enhances aqueous solubility and can reduce non-specific binding of the conjugated molecule.[4][5] The sulfonic acid moiety offers a versatile functional group for various chemical transformations.[6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and its applications in modern drug development.

Physicochemical Properties

The properties of this compound are summarized in the tables below. It is important to note that while some data is specific to this molecule, other values are estimated based on structurally similar compounds due to the limited availability of specific experimental data.

Table 1: General Properties of this compound
PropertyValueSource
Chemical Name tert-butyl (2-(2-(2-(sulfoxy)ethoxy)ethoxy)ethyl)carbamateN/A
Synonyms t-Boc-N-amido-PEG3-sulfonic acidN/A
CAS Number 1817735-32-2N/A
Molecular Formula C13H27NO8SN/A
Molecular Weight 357.42 g/mol N/A
Appearance White to off-white solid or viscous oil[7]
Purity Typically ≥95%N/A
Storage Store at -20°C, desiccated and protected from light[7]
Table 2: Estimated Physicochemical Data
PropertyEstimated ValueBasis for Estimation
pKa (Sulfonic Acid) < 2Sulfonic acids are strong acids.[6]
Solubility
    WaterHighThe PEG3 chain and sulfonic acid group confer hydrophilicity.[3]
    MethanolSolublePEGs are generally soluble in methanol.[8]
    DichloromethaneSolublePEGs are generally soluble in dichloromethane.[8]
    DimethylformamideSolublePEGs are generally soluble in DMF.[9]
    Dimethyl SulfoxideSolublePEGs are generally soluble in DMSO.[9]
    EtherInsolublePEGs are generally insoluble in ether.[7]
¹H NMR Chemical Shifts (CDCl₃) Based on spectra of similar Boc-protected PEG compounds.[10]
    δ (ppm)~1.45 (s, 9H, -C(CH₃)₃)
~3.30-3.40 (m, 2H, -CH₂-NHBoc)
~3.50-3.70 (m, 8H, -O-CH₂-CH₂-O-)
~4.00-4.20 (t, 2H, -CH₂-SO₃H)
~5.00 (br s, 1H, -NH-)

Chemical Reactivity and Applications

This compound is a versatile linker due to its orthogonal reactive groups.

  • Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.[11] This amine can then be coupled to carboxylic acids, activated esters (e.g., NHS esters), or other electrophiles to form stable amide bonds.[12] This stepwise approach is fundamental in the synthesis of complex bioconjugates.[5]

  • Sulfonic Acid Group: The sulfonic acid is a strong acid and is typically deprotonated at physiological pH.[6] It can undergo reactions such as esterification, halogenation, and displacement.[3] This functionality can be used to modulate the overall charge and solubility of the final conjugate or to introduce specific functionalities.[13]

  • PEG Spacer: The triethylene glycol spacer enhances the aqueous solubility of the molecule and its conjugates, which is highly beneficial for biological applications.[4] It also provides a flexible linker arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[14]

Primary Applications:

  • PROTACs: As a linker to connect a target protein binder and an E3 ligase ligand.[]

  • ADCs: To conjugate a cytotoxic drug to a monoclonal antibody.[4]

  • PEGylation: To improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[14]

  • Surface Modification: To functionalize surfaces of nanoparticles or biomaterials to enhance their biocompatibility and reduce non-specific protein adsorption.[6]

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.[11]

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_product Final Product Start Boc-NH-PEG3-SO3H in anhydrous DCM Reaction Add TFA Stir at RT for 1-2h Start->Reaction 1. Monitor TLC or LC-MS Reaction->Monitor 2. Workup1 Remove solvent and excess TFA Monitor->Workup1 3. (Upon completion) Workup2 Co-evaporate with Toluene Workup1->Workup2 Workup3 Neutralization (optional) (NaHCO3 wash) Workup2->Workup3 Product H2N-PEG3-SO3H (TFA salt or free amine) Workup3->Product

Boc Deprotection Workflow
Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the deprotected amine of H2N-PEG3-sulfonic acid to a carboxyl-containing molecule.

Materials:

  • Deprotected H2N-PEG3-sulfonic acid (from Protocol 4.1)

  • Carboxyl-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.[15]

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[16]

  • In a separate flask, dissolve the deprotected H2N-PEG3-sulfonic acid (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents) to neutralize the TFA salt and basify the reaction.

  • Add the activated NHS ester solution to the amine solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_purification Purification cluster_product Final Product Start_Acid Carboxyl-containing molecule + NHS in DMF Activate Add EDC Stir at RT for 1-2h Start_Acid->Activate Activated_Ester Activated NHS Ester Activate->Activated_Ester Couple Combine Activated Ester and Neutralized Amine Stir at RT overnight Activated_Ester->Couple Start_Amine H2N-PEG3-SO3H in DMF Neutralize Add DIPEA Start_Amine->Neutralize Prepared_Amine Neutralized Amine Neutralize->Prepared_Amine Prepared_Amine->Couple Monitor Monitor by LC-MS Couple->Monitor Purify Purify by RP-HPLC Monitor->Purify (Upon completion) Product Conjugated Product Purify->Product

Amide Coupling Workflow

Characterization

The successful synthesis and conjugation of this compound derivatives should be confirmed by appropriate analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the presence or absence of the Boc protecting group (singlet around 1.45 ppm) and the integrity of the PEG backbone.

  • Mass Spectrometry (MS): To verify the molecular weight of the starting materials, intermediates, and the final product.[17] Electrospray ionization (ESI) is a suitable technique.[18]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and to purify the final conjugate.[] Reversed-phase or size-exclusion chromatography can be employed.[20]

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, featuring a cleavable Boc-protected amine, a hydrophilicity-enhancing PEG spacer, and a reactive sulfonic acid group, allows for the controlled and sequential synthesis of complex biomolecular constructs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in various research and development endeavors. As with any chemical synthesis, reaction conditions may require optimization for specific substrates.

References

In-Depth Technical Guide: Boc-NH-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-sulfonic acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a flexible tri-polyethylene glycol (PEG3) spacer, and a terminal sulfonic acid group, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound, with the CAS number 1817735-32-2, is a valuable tool for researchers due to its specific chemical functionalities. The Boc protecting group provides a stable yet easily removable shield for the primary amine, allowing for controlled, sequential reactions. The hydrophilic PEG3 linker enhances the solubility and pharmacokinetic properties of the resulting conjugates. The terminal sulfonic acid group can be utilized in various coupling chemistries.

Chemical Structure:

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its effective application in experimental design.

PropertyValueReference(s)
CAS Number 1817735-32-2[1][2]
Synonyms t-Boc-N-amido-PEG3-sulfonic acid[1]
Molecular Formula C13H27NO8S[1]
Molecular Weight 357.42 g/mol [1]
Purity Typically ≥95%[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Conditions Store at -5°C, keep in dry and avoid sunlight[1]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of bioconjugates. Its bifunctional nature allows for the covalent attachment of two different molecular entities, such as a targeting moiety and a therapeutic agent.

PROTAC Synthesis

In the field of targeted protein degradation, this compound can serve as a component of the linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand in a PROTAC molecule. The PEG3 chain provides the necessary spacing and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.

Antibody-Drug Conjugate (ADC) Development

For ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC, while the sulfonic acid provides a potential site for conjugation, although less common than other functionalities for this specific purpose. The Boc-protected amine allows for a modular synthesis approach.

Experimental Protocols

The following protocols are detailed methodologies for the key reactions involving this compound. These are intended as a guide and may require optimization based on the specific substrates.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (NH2-PEG3-sulfonic acid • TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: Amide Bond Formation (Post-Deprotection)

This protocol describes the coupling of the deprotected amine of the linker to a molecule containing a carboxylic acid.

Materials:

  • Deprotected NH2-PEG3-sulfonic acid • TFA salt (from Protocol 1)

  • Carboxylic acid-containing molecule of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected linker (1.1 equivalents) in anhydrous DMF and add TEA or DIPEA (3 equivalents) to neutralize the TFA salt.

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Mandatory Visualizations

Logical Workflow for Bioconjugation

The following diagram illustrates a logical workflow for the utilization of this compound in a typical bioconjugation process, such as the initial step in forming a PROTAC or an ADC intermediate.

experimental_workflow start Start: this compound deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection intermediate Intermediate: NH2-PEG3-sulfonic acid deprotection->intermediate coupling Step 2: Amide Coupling (EDC/NHS or HATU) intermediate->coupling molecule_b Molecule with Carboxylic Acid molecule_b->coupling conjugate Final Conjugate coupling->conjugate purification Purification (HPLC) conjugate->purification end Characterized Product purification->end

Caption: A generalized experimental workflow for the bioconjugation utilizing this compound.

References

An In-depth Technical Guide to Boc-NH-PEG3-sulfonic acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyloxycarbonyl-amino-triethylene glycol-sulfonic acid (Boc-NH-PEG3-sulfonic acid), a heterobifunctional linker critical in the development of advanced therapeutics. This document details its physicochemical properties, a plausible synthetic route, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers in drug discovery and development.

Core Molecular Attributes

This compound is a versatile chemical tool featuring a Boc-protected amine and a terminal sulfonic acid, connected by a three-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of functionalities for bioconjugation and drug delivery applications.

PropertyValueSource(s)
Molecular Weight 357.42 g/mol [1]
Chemical Formula C₁₃H₂₇NO₈S[1]
CAS Number 1817735-32-2[1]
Synonyms t-Boc-N-amido-PEG3-sulfonic acid[1]
Purity Typically ≥95%[1]
Appearance Varies (often a solid or viscous liquid)
Storage Conditions Store at -5°C, keep in dry and avoid sunlight[1]

Significance in Drug Development

The unique architecture of this compound makes it a valuable linker in the construction of complex bioconjugates. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting molecule[2]. The terminal functional groups—a Boc-protected amine and a sulfonic acid—allow for sequential and controlled conjugation reactions. The Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions to allow for further chemical modification[2]. The sulfonic acid moiety can participate in various chemical reactions, including esterification and amidation, providing a handle for attaching to other molecules[2].

This linker is particularly well-suited for the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation[3][4]. The PEG component of the linker plays a crucial role in optimizing the spatial orientation and flexibility required for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase[5].

Proposed Synthesis Pathway

The synthesis could proceed via a two-step process:

  • Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of Boc-NH-PEG3-OH can be converted to a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.

  • Nucleophilic Substitution with a Sulfite: The resulting tosylated or mesylated intermediate can then undergo nucleophilic substitution with a sulfite salt, such as sodium sulfite (Na₂SO₃), to introduce the sulfonic acid group. Subsequent acidification would yield the final product, this compound.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution Boc_NH_PEG3_OH Boc-NH-PEG3-OH Boc_NH_PEG3_OTs Boc-NH-PEG3-OTs (Intermediate) Boc_NH_PEG3_OH->Boc_NH_PEG3_OTs Reaction with TsCl and Base TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Boc_NH_PEG3_OTs Base Base (e.g., Triethylamine) Base->Boc_NH_PEG3_OTs Boc_NH_PEG3_SO3H This compound (Final Product) Boc_NH_PEG3_OTs->Boc_NH_PEG3_SO3H Reaction with Na2SO3 followed by Acidification Na2SO3 Sodium Sulfite (Na2SO3) Na2SO3->Boc_NH_PEG3_SO3H Acidification Acidification (e.g., HCl) Acidification->Boc_NH_PEG3_SO3H

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the deprotection of the Boc group and the subsequent use of the linker in the synthesis of a PROTAC.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker (NH₂-PEG3-SO₃H as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of the deprotected linker to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.

Materials:

  • Deprotected NH₂-PEG3-SO₃H (from Protocol 1)

  • Carboxylic acid-containing ligand for the protein of interest (POI)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the carboxylic acid-containing POI ligand (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected NH₂-PEG3-SO₃H (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

G POI_ligand Protein of Interest (POI) Ligand (with carboxylic acid) Activated_POI Activated POI Ligand (NHS ester) POI_ligand->Activated_POI Activation EDC_NHS EDC/NHS EDC_NHS->Activated_POI PROTAC_Intermediate PROTAC Intermediate (POI-Linker) Activated_POI->PROTAC_Intermediate Amide Coupling Deprotected_Linker Deprotected NH2-PEG3-SO3H Deprotected_Linker->PROTAC_Intermediate Base_PROTAC Base (e.g., DIPEA) Base_PROTAC->PROTAC_Intermediate Final_PROTAC Final PROTAC PROTAC_Intermediate->Final_PROTAC Conjugation E3_Ligase_Ligand E3 Ligase Ligand (with reactive group for sulfonic acid) E3_Ligase_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway in Targeted Protein Degradation

This compound serves as a linker in PROTACs, which hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (containing PEG3 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitinated_POI Polyubiquitinated POI Polyubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degraded_Peptides Degraded Peptides Degradation->Degraded_Peptides

Caption: PROTAC-mediated targeted protein degradation pathway.

The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex[6]. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade additional POI molecules.

References

An In-Depth Technical Guide to the Role of the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in the fields of bioconjugation, drug delivery, and peptide synthesis. Its application to polyethylene glycol (PEG) linkers has enabled the controlled and sequential assembly of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other PEGylated therapeutics. This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, which makes it compatible with numerous synthetic steps.[1] Its most critical feature is its lability under acidic conditions, allowing for its clean and efficient removal to regenerate the free amine for subsequent conjugation steps.[1][2]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This architectural design permits a controlled, stepwise assembly of complex molecules, thereby preventing undesirable side reactions.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is critical for the overall yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Reagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Di-tert-butyl dicarbonate ((Boc)₂O)Dichloromethane (DCM)Room Temperature2 - 4>95
(Boc)₂O, Triethylamine (TEA)DCM or Tetrahydrofuran (THF)0 to Room Temperature1 - 3>90
(Boc)₂O, 4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature1 - 2High
(Boc)₂O in PEG-400Solvent-freeRoom Temperature0.5 - 2>90[3]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentConcentration in SolventSolventTime (h)Temperature (°C)Typical Purity/Yield (%)
Trifluoroacetic acid (TFA)20-50%Dichloromethane (DCM)0.5 - 20 to Room Temperature>95[1][4]
Hydrochloric acid (HCl)4 M1,4-Dioxane0.5 - 2Room TemperatureHigh[1]
Trimethylsilyl iodide (TMSI), then MethanolN/AAcetonitrileSequential stepsRoom TemperatureEffective for sensitive substrates[5]
Aluminum chloride (AlCl₃)N/AAcetonitrile/DCM0.5 - 10 to Room TemperatureSelective cleavage

Experimental Protocols

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add (Boc)₂O (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected PEG linker.

Protocol 2: Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group from a PEG linker using a solution of TFA in DCM.[2]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole, thioanisole, or triisopropylsilane), optional

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add a scavenger (typically 5% v/v).[2]

  • Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 0.5-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[2]

  • The crude product, the TFA salt of the deprotected amine, can often be precipitated by the addition of cold diethyl ether.[2]

  • Isolate the product by filtration or decantation and wash with cold diethyl ether. Dry the product under vacuum. The resulting amine salt can often be used directly in the next synthetic step or neutralized with a mild base.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving Boc-protected PEG linkers.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG_NHR Boc-NH-PEG-R Protonated_Boc Protonated Boc Group Boc_PEG_NHR->Protonated_Boc Protonation TFA TFA (H+) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Amine_Salt H₃N⁺-PEG-R (TFA Salt) Carbamic_Acid->Deprotected_Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation

Caption: Mechanism of TFA-mediated Boc deprotection of a PEG linker.

ADC_Synthesis_Workflow Start Start: Boc-NH-PEG-COOH Linker Activate_Carboxyl 1. Activate Carboxyl Group (e.g., NHS Ester Formation) Start->Activate_Carboxyl Couple_Drug 2. Couple Cytotoxic Drug Activate_Carboxyl->Couple_Drug Purify_Intermediate 3. Purify Drug-Linker Intermediate Couple_Drug->Purify_Intermediate Boc_Deprotection 4. Boc Deprotection (TFA/DCM) Purify_Intermediate->Boc_Deprotection Purify_Amine 5. Purify Amine-Drug-Linker Boc_Deprotection->Purify_Amine Conjugate_Antibody 6. Conjugate to Antibody Purify_Amine->Conjugate_Antibody Purify_ADC 7. Purify Final ADC Conjugate_Antibody->Purify_ADC End End: Antibody-Drug Conjugate Purify_ADC->End

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

SPPS_Cycle Start Start: Amino Acid-Resin Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Wash_Neutralize 2. Wash and Neutralize (DCM, DMF, DIPEA/DMF) Boc_Deprotection->Wash_Neutralize Couple_Amino_Acid 3. Couple Next Boc-Amino Acid (e.g., HBTU/DIPEA) Wash_Neutralize->Couple_Amino_Acid Wash 4. Wash (DMF, DCM) Couple_Amino_Acid->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Boc_Deprotection Elongate Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Boc strategy.

References

The Pivotal Role of the Sulfonic Acid Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biotechnology, underpinning advancements in therapeutics, diagnostics, and fundamental biological research. The success of these sophisticated applications hinges on the precision and efficiency of the chemical reactions employed. A key innovation in this field has been the introduction of the sulfonic acid group (-SO₃H) into bioconjugation reagents. This technical guide provides an in-depth exploration of the function of the sulfonic acid group, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core chemical principles, provide quantitative data for experimental design, detail experimental protocols, and visualize key workflows and relationships.

The primary role of the sulfonic acid moiety in bioconjugation reagents is to impart water solubility.[1][2][3] This critical feature allows for conjugation reactions to be performed in aqueous buffers, which is essential for maintaining the native structure and function of sensitive biomolecules like proteins and antibodies.[2][4] By eliminating the need for potentially denaturing organic co-solvents, sulfonic acid-containing reagents have revolutionized the preparation of bioconjugates, leading to more stable and biologically active products.[2][3]

Core Chemical Principles

The sulfonic acid group is a strong acid, meaning it is readily deprotonated to form the highly polar sulfonate group (-SO₃⁻) in aqueous solutions.[1][4] This charged group significantly enhances the water solubility of the reagent to which it is attached.[2][5] The most prominent examples of such reagents are N-hydroxysulfosuccinimide (Sulfo-NHS) esters and their derivatives, such as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC).[6][7]

Amine-Reactive Chemistry: Sulfo-NHS Esters

Sulfo-NHS esters are widely used to modify primary amines, such as those found on the side chains of lysine residues and the N-termini of proteins.[8][] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[] The efficiency of this reaction is pH-dependent, with an optimal range of pH 7.2 to 8.5.[][10] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[8][10]

Heterobifunctional Crosslinking: Sulfo-SMCC

Sulfo-SMCC is a heterobifunctional crosslinker that contains both an amine-reactive Sulfo-NHS ester and a sulfhydryl-reactive maleimide group.[6][7] This dual reactivity allows for the sequential conjugation of two different molecules, for instance, linking an antibody (via its amines) to a drug or a peptide containing a free thiol group.[7][11] The reaction with primary amines is typically carried out first at a pH of 7.2-7.5, followed by the reaction with the sulfhydryl group at a slightly lower pH of 6.5-7.5.[6] The cyclohexane ring in the Sulfo-SMCC spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[12]

Quantitative Data for Experimental Design

To facilitate the design and optimization of bioconjugation experiments, the following tables summarize key quantitative data for sulfonic acid-containing reagents.

Table 1: Physicochemical Properties of NHS and Sulfo-NHS Esters

PropertyNHS EsterSulfo-NHS EsterReference(s)
Water Solubility Low (requires organic co-solvent like DMSO or DMF)High (soluble in aqueous buffers, ~10 mM)[2][3][6]
Membrane Permeability PermeableImpermeable[3][13]
Molecular Weight of Leaving Group 115.1 g/mol 217.14 g/mol [1]
Absorbance of Leaving Group (λmax) 260-280 nm260-280 nm[14]

Table 2: Reaction Conditions and Stability of NHS and Sulfo-NHS Esters

ParameterConditionValue/ObservationReference(s)
Optimal pH for Amine Reaction -7.2 - 8.5[][10]
Optimal pH for Carboxyl Activation (with EDC) -4.5 - 7.2[1]
Half-life of NHS Ester Hydrolysis pH 7.0, 4°C4 - 5 hours[3]
pH 8.01 hour[1][5]
pH 8.6, 4°C10 minutes[3]
Recommended Buffers Amine ReactionPhosphate, Carbonate-Bicarbonate, HEPES, Borate[3]
Carboxyl ActivationMES[1]
Incompatible Buffers -Tris, Glycine (contain primary amines)[10]

Table 3: Properties of Sulfo-SMCC

PropertyValueReference(s)
Molecular Weight 436.37 g/mol [15]
Spacer Arm Length 8.3 Å[16]
Water Solubility ~10 mM (decreases with increasing salt concentration)[6]
Amine Reaction pH 7.0 - 9.0[12]
Sulfhydryl Reaction pH 6.5 - 7.5[12]

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments utilizing sulfonic acid-containing reagents.

Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the conjugation of two proteins by first activating the carboxyl groups on "Protein #1" to form Sulfo-NHS esters, followed by reaction with the primary amines on "Protein #2".

Materials:

  • Protein #1 (to be activated)

  • Protein #2 (containing primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Preparation of Protein #1: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Protein #1:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the Protein #1 solution to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS. A 10-fold molar excess of EDC and Sulfo-NHS over the protein is a common starting point.[14]

    • Incubate the reaction for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH for the subsequent amine reaction.

  • Conjugation to Protein #2:

    • Dissolve Protein #2 in Coupling Buffer.

    • Add the activated Protein #1 to the Protein #2 solution. The molar ratio of the two proteins should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the protein-protein conjugate from unconjugated proteins and byproducts using size-exclusion chromatography or another appropriate purification method.

Protocol 2: Labeling an Antibody with a Thiol-Containing Molecule using Sulfo-SMCC

This protocol outlines a two-step process for conjugating a molecule with a free sulfhydryl group (e.g., a peptide or a drug) to an antibody.

Materials:

  • Antibody

  • Thiol-containing molecule

  • Sulfo-SMCC

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns

Procedure:

  • Preparation of Antibody:

    • Dissolve the antibody in Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of Antibody with Sulfo-SMCC:

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[16]

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[16] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Sulfo-SMCC:

    • Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in Conjugation Buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.

    • Add the thiol-containing molecule to the maleimide-activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.[7]

  • Purification of the Antibody Conjugate:

    • Purify the antibody conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted molecules.

Protocol 3: Quantification of Biotinylation using the HABA Assay

This protocol allows for the determination of the degree of labeling (DOL) after biotinylating a protein with a Sulfo-NHS-biotin reagent.

Materials:

  • Biotinylated protein sample

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a HABA/Avidin Standard Curve: Prepare a series of biotin standards of known concentrations.

  • Assay:

    • Add a known volume of the HABA/Avidin solution to a cuvette or microplate well.

    • Measure the absorbance at 500 nm (A₅₀₀ initial).

    • Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.

    • Incubate for a few minutes until the absorbance reading is stable.

    • Measure the absorbance at 500 nm again (A₅₀₀ final).

  • Calculation:

    • The decrease in absorbance is proportional to the amount of biotin in the sample, as the biotin displaces the HABA from the avidin.

    • Calculate the concentration of biotin in the sample using the standard curve.

    • Determine the protein concentration of the sample using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • The degree of labeling is calculated as the molar ratio of biotin to protein.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in bioconjugation involving sulfonic acid groups.

G cluster_reagents Bioconjugation Reagents cluster_properties Key Property cluster_advantages Advantages in Bioconjugation Sulfo_NHS Sulfo-NHS Ester (Amine-Reactive) Sulfonic_Acid Sulfonic Acid Group (-SO3H) Sulfo_SMCC Sulfo-SMCC (Amine- & Sulfhydryl-Reactive) Water_Solubility Increased Water Solubility Sulfonic_Acid->Water_Solubility imparts Membrane_Impermeability Membrane Impermeability Sulfonic_Acid->Membrane_Impermeability confers Aqueous_Reaction Reaction in Aqueous Buffers Water_Solubility->Aqueous_Reaction enables Protein_Stability Preservation of Protein Structure & Function Aqueous_Reaction->Protein_Stability leads to Cell_Surface_Labeling Specific Cell Surface Labeling Membrane_Impermeability->Cell_Surface_Labeling allows for

Core Function of the Sulfonic Acid Group in Bioconjugation

G cluster_start Step 1: Preparation cluster_labeling Step 2: Biotinylation cluster_quenching Step 3: Quenching cluster_analysis Step 4: Downstream Analysis Start Start with Live Cells Wash_Cells Wash Cells with PBS Start->Wash_Cells Add_Sulfo_NHS_Biotin Add Sulfo-NHS-Biotin (membrane-impermeable) Wash_Cells->Add_Sulfo_NHS_Biotin Incubate Incubate on Ice Add_Sulfo_NHS_Biotin->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Wash_Cells2 Wash Cells to Remove Excess Reagent Quench->Wash_Cells2 Cell_Lysis Cell Lysis Wash_Cells2->Cell_Lysis Protein_Purification Purification of Biotinylated Proteins (e.g., with Streptavidin beads) Cell_Lysis->Protein_Purification Mass_Spec Mass Spectrometry Analysis Protein_Purification->Mass_Spec

Experimental Workflow for Cell Surface Protein Labeling

G cluster_decision Decision Point cluster_amine Amine Modification cluster_amine_sulfhydryl Amine and Sulfhydryl Crosslinking Start Bioconjugation Goal Amine_Target Target: Primary Amines (e.g., Lysine, N-terminus) Start->Amine_Target Labeling or modifying a single biomolecule Amine_and_SH_Target Target: Primary Amines AND Sulfhydryls (e.g., Cysteine) Start->Amine_and_SH_Target Crosslinking two different biomolecules Use_Sulfo_NHS Use Sulfo-NHS Ester Amine_Target->Use_Sulfo_NHS Use_Sulfo_SMCC Use Sulfo-SMCC Amine_and_SH_Target->Use_Sulfo_SMCC

References

Applications of PEG3 linkers in chemical biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of PEG3 Linkers in Chemical Biology

For researchers, scientists, and drug development professionals, the chemical linker is a critical component that dictates the success of complex bioconjugates. Among the various linker technologies, the discrete polyethylene glycol (PEG) linker, particularly the three-unit PEG3 linker, has emerged as an indispensable tool. Its unique balance of hydrophilicity, flexibility, and defined length allows for the precise modulation of the physicochemical and pharmacological properties of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This technical guide provides a comprehensive overview of the core applications of PEG3 linkers in chemical biology, presenting comparative quantitative data, detailed experimental protocols, and visualizations to inform the rational design of next-generation bioconjugates.

Core Properties of PEG3 Linkers

PEG linkers are composed of repeating ethylene oxide units.[1] A discrete PEG3 linker consists of exactly three such units, imparting a set of desirable properties:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules, a common challenge in drug development.[2][3]

  • Improved Pharmacokinetics : PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[] It can also shield the molecule from enzymatic degradation and reduce immunogenicity.[][5]

  • Flexibility and Spacing : The PEG3 linker provides a flexible spacer of a defined length (approximately 14 Å), which is crucial for enabling optimal spatial orientation between two conjugated moieties, such as in the ternary complex formed by a PROTAC.[3]

  • Biocompatibility : PEG is well-established as a biocompatible and non-toxic polymer, making it suitable for in vivo applications.[1]

Application 1: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI).[3] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker is not merely a spacer but a critical determinant of PROTAC efficacy.[6]

PEG3 linkers are frequently employed in PROTAC design to enhance solubility and provide the flexibility needed for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2][5] This complex is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (Target Binder-PEG3-E3 Binder) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PolyUb Poly-Ubiquitinated Target Protein PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Recruitment Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway. (Within 100 characters)
Quantitative Data: PROTAC Linker Comparison

The choice of linker significantly impacts a PROTAC's physicochemical properties and degradation efficiency. While data for a direct PEG3 comparison is often embedded in broader studies, the trend from alkyl chains to short PEG chains (PEG2, PEG4) provides a strong indication of the effects of incorporating a PEG3 linker. PEG linkers generally decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), which improves aqueous solubility but can reduce passive permeability.[6][7] However, this trade-off often leads to more potent degraders, as reflected by lower DC₅₀ (half-maximal degradation concentration) values.[6][7]

Linker TypecLogPAqueous SolubilityPermeability (10⁻⁷ cm s⁻¹)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl Chain Higher (~4.2)[6]Lower[7]Higher (~2.5)[6]>1000[6]<20[6]
PEG2 Lower (~3.5)[6]Higher[7]Lower (~1.8)[6]~500[6]~55[6]
PEG4 Lowest (~2.8)[6]Highest[7]Lowest (~1.1)[6]~250[6]~70[6]
Table 1. Synthesized comparison of how linker composition impacts PROTAC properties. Data is illustrative, compiled from studies on BRD4 and SMARCA2 degraders, indicating clear trends.[6][7] Absolute values are target and system-dependent.
Experimental Protocol: General Synthesis of a PEG3-Containing PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG3 linker (e.g., Azido-PEG3-Alcohol for a click chemistry approach).[3]

Step 1: Functionalization of Ligands and Linker

  • POI Ligand: Modify the POI-binding ligand to contain an alkyne functional group.

  • E3 Ligase Ligand: Modify the E3 ligase ligand (e.g., pomalidomide) to contain a suitable functional group for attachment to the linker, such as a primary amine.

  • Linker Preparation: Convert the hydroxyl group of Azido-PEG3-Alcohol to a leaving group (e.g., a tosylate) or activate it for coupling.

Step 2: First Coupling Reaction (E3 Ligase to Linker)

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the activated PEG3 linker (e.g., Tosyl-PEG3-Azide, 1.1 eq) in an anhydrous solvent like DMF.

  • Add a non-nucleophilic base such as DIPEA (2-3 eq).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-PEG3-Azide intermediate using preparative HPLC.

Step 3: Second Coupling Reaction (Click Chemistry)

  • Dissolve the purified E3 ligase-PEG3-Azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

  • Add a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.

Application 2: Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[8] The linker connecting the antibody and the payload is crucial for the ADC's stability in circulation and its ability to release the drug upon internalization into the target cell.[9]

Hydrophilic PEG3 linkers are incorporated into ADCs to improve their properties significantly.[] They help to mitigate the aggregation often caused by hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[8][10] The PEG spacer also improves the ADC's overall solubility and pharmacokinetic profile.[]

Caption: General structure of an Antibody-Drug Conjugate (ADC). (Within 100 characters)
Quantitative Data: ADC Linker Length Comparison

The length of the PEG linker is a critical design parameter that affects an ADC's therapeutic index. Shorter linkers like PEG3 may lead to high potency in vitro, but longer linkers often enhance solubility and improve pharmacokinetics, which can translate to superior in vivo efficacy.[11]

Linker LengthIn Vitro Cytotoxicity (IC₅₀, nM)Clearance (mL/hr/kg)Half-life (t₁/₂, hr)
No PEG Potent~8.5Shortest
PEG3 (Short) Slight decrease in potency~4.8Modestly Improved
PEG6 (Medium) Moderate decrease in potency~4.0Significantly Improved
PEG12 (Long) Largest decrease in potency~2.5Substantially Improved
Table 2. Synthesized data comparing the impact of PEG linker length on ADC performance.[11] A trade-off exists between in vitro potency and pharmacokinetic properties. Data is illustrative and depends on the specific ADC components.
Experimental Protocol: ADC Synthesis via Thiol-Maleimide Conjugation

This protocol describes a common method for conjugating a drug to an antibody using a heterobifunctional linker like Maleimide-PEG3-NHS ester.[][13]

ADC_Synthesis_Workflow cluster_Ab Step 1: Antibody Reduction cluster_Linker Step 2: Drug-Linker Prep cluster_Conj Step 3: Conjugation Ab Antibody with Interchain Disulfides TCEP Add TCEP (Reducing Agent) Ab->TCEP Ab_SH Reduced Antibody with Free Thiols (-SH) TCEP->Ab_SH Combine Combine & Incubate (pH 6.5-7.5) Ab_SH->Combine Drug Amine-containing Payload (-NH2) Linker Mal-PEG3-NHS Linker Drug->Linker Drug_Linker Activated Drug-Linker (Maleimide-PEG3-Payload) Linker->Drug_Linker Drug_Linker->Combine ADC Purified ADC Combine->ADC

Caption: Workflow for ADC synthesis via thiol-maleimide conjugation. (Within 100 characters)

Step 1: Antibody Reduction

  • Prepare the antibody solution (typically 1-10 mg/mL) in a thiol-free buffer (e.g., PBS, pH 7.4, with 1 mM EDTA).

  • Add a 5-10 fold molar excess of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution.[14]

  • Incubate the reaction at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

  • Immediately remove the excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.4, 1 mM EDTA).

Step 2: Drug-Linker Activation and Conjugation

  • This protocol assumes a pre-formed drug-linker conjugate (e.g., Payload-PEG3-Maleimide). If starting with a Maleimide-PEG3-NHS ester, first react the NHS ester with an amine-containing payload in an anhydrous solvent like DMSO with a non-nucleophilic base. Purify the resulting Maleimide-PEG3-Payload conjugate.

  • Dissolve the Maleimide-PEG3-Payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

Step 3: Antibody-Drug Conjugation

  • Slowly add the dissolved Maleimide-PEG3-Payload solution to the reduced antibody solution with gentle stirring. A typical molar excess is 1.5 to 5-fold of the drug-linker per available thiol group on the antibody.[][14]

  • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[14] The maleimide groups will react specifically with the free thiol groups to form a stable thioether bond.[13]

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule, such as N-acetylcysteine.[14]

Step 4: Purification and Characterization

  • Purify the final ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.[]

  • Characterize the ADC to determine the average drug-to-antibody ratio (DAR), monomer purity, and in vitro potency.[14]

Other Applications in Chemical Biology

Beyond PROTACs and ADCs, the favorable properties of PEG3 linkers make them valuable in other areas of chemical biology.

  • Peptide and Protein Modification : PEGylation of therapeutic peptides or proteins with PEG3 linkers can improve their solubility and protect them from proteolytic degradation, thereby increasing their in vivo half-life.[15]

  • Surface Modification : PEG3 linkers are used to functionalize the surfaces of biomaterials, nanoparticles, and medical devices.[16][17] The resulting PEG layer creates a hydrophilic barrier that reduces non-specific protein adsorption and biofouling, enhancing the biocompatibility of implants and improving the performance of diagnostic assays.[17][18]

References

In-depth Technical Guide: The Application of Boc-NH-PEG3-sulfonic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex formed between the POI and the E3 ligase.

Boc-NH-PEG3-sulfonic acid: A Novel Linker for PROTAC Development

This compound is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure features a Boc-protected amine for facile conjugation to either the POI ligand or the E3 ligase ligand, a three-unit PEG chain to enhance solubility and provide a flexible spacer, and a terminal sulfonic acid group. The introduction of a charged moiety like sulfonic acid is a key design feature intended to modulate the physicochemical properties of the resulting PROTAC, potentially improving aqueous solubility and influencing cell permeability and ternary complex formation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design.

PropertyValueSource
Molecular Formula C13H27NO8SMedChemExpress[1]
Molecular Weight 357.42 g/mol MedChemExpress[1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO, DMFInferred from similar compounds

PROTAC Synthesis Utilizing this compound: A Generalized Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following represents a generalized workflow, which may require optimization based on the specific POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound step1 Step 1: Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate1 NH2-PEG3-sulfonic acid step1->intermediate1 step2 Step 2: Amide Coupling (e.g., HATU, DIPEA) intermediate1->step2 intermediate2 E3 Ligase-Linker Intermediate step2->intermediate2 e3_ligand E3 Ligase Ligand (with carboxylic acid) e3_ligand->step2 step3 Step 3: Sulfonamide or Ester Formation intermediate2->step3 final_protac Final PROTAC step3->final_protac poi_ligand POI Ligand (with amine or alcohol) poi_ligand->step3 purification Purification & Characterization (HPLC, NMR, MS) final_protac->purification

Caption: Generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (NH₂-PEG3-sulfonic acid) as a TFA salt can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: Amide Coupling of Deprotected Linker to an E3 Ligase Ligand

This protocol outlines the coupling of the deprotected NH₂-PEG3-sulfonic acid to an E3 ligase ligand containing a carboxylic acid group.

Materials:

  • Deprotected NH₂-PEG3-sulfonic acid (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected NH₂-PEG3-sulfonic acid (1.1 eq) in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by column chromatography or reverse-phase HPLC.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system.

PROTAC_Pathway cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Biological Evaluation of PROTACs

Once synthesized, the efficacy of the PROTAC must be evaluated. Key experiments include assessing protein degradation and determining the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Protocol 3: Western Blot for Protein Degradation

Materials:

  • Cells expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion and Future Directions

This compound represents a promising linker for the development of novel PROTACs. Its PEG component is expected to confer favorable solubility, while the terminal sulfonic acid group offers a unique handle for modulating the overall physicochemical properties of the degrader molecule. Further research is warranted to fully elucidate the impact of this charged linker on cell permeability, ternary complex formation, and ultimately, the in vivo efficacy of the resulting PROTACs. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to explore the potential of this compound in the exciting and rapidly evolving field of targeted protein degradation.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a versatile platform for the precise conjugation of molecules. These linkers consist of a central polyethylene glycol chain with two distinct reactive functional groups at either end. This unique architecture allows for the covalent linkage of two different molecular entities, such as a therapeutic agent and a targeting moiety, with high specificity and control. The inherent properties of the PEG backbone—biocompatibility, hydrophilicity, and flexibility—confer significant advantages to the resulting bioconjugate, including improved pharmacokinetics, enhanced stability, and reduced immunogenicity. This guide provides a comprehensive overview of the core concepts, quantitative properties, experimental protocols, and applications of heterobifunctional PEG linkers in the context of advanced drug delivery systems.

Core Concepts: Structure and Advantages

The fundamental structure of a heterobifunctional PEG linker is defined by a flexible, water-soluble PEG chain of varying length, flanked by two different terminal functional groups.[1] This modular design allows for a strategic and tailored approach to bioconjugation.

Key Advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic drugs and biomolecules, which can mitigate aggregation and enhance bioavailability.[2] PEG linkers also protect conjugated molecules from enzymatic degradation, thereby increasing their stability in biological environments.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance, leading to a longer circulation half-life in vivo.[2]

  • Reduced Immunogenicity: The PEG chain can act as a "stealth" agent, masking the conjugated molecule from the host's immune system and reducing the likelihood of an adverse immune response.[3]

  • Precise Bioconjugation: The dual reactivity of heterobifunctional linkers enables the specific and controlled attachment of two different molecules, which is critical for the construction of complex therapeutic constructs like antibody-drug conjugates (ADCs).[3]

  • Flexibility and Steric Hindrance Reduction: The PEG spacer provides a flexible connection between the two conjugated entities, which can minimize steric hindrance and allow each component to maintain its intended biological activity.[1]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data for commonly used linkers to aid in this selection process.

Linker TypeFunctional Group 1Functional Group 2Molecular Weight (Da)Spacer Arm Length (Å)
NHS-PEG-MaleimideN-hydroxysuccinimide (NHS) esterMaleimide425.39 (n=4)29.2
813.82 (n=12)53.3
1145.2 (n=24)95.8
Amine-PEG-ThiolAmine (-NH2)Thiol (-SH)400 - 20,000Variable
NHS-PEG-AzideN-hydroxysuccinimide (NHS) esterAzide (-N3)412.428.9
628.67 (n=8)44.4
844.93 (n=12)59.9
DBCO-PEG-NHSDibenzocyclooctyne (DBCO)N-hydroxysuccinimide (NHS) ester633.68 (n=4)39.9
1022.1 (n=12)64.4

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers. This table provides a summary of the molecular weights and spacer arm lengths for various commonly used heterobifunctional PEG linkers. The number of PEG units is denoted by 'n'.

Functional GroupReactive TowardspH Range for Optimal ReactionResulting Bond
N-hydroxysuccinimide (NHS) esterPrimary amines (-NH2)7.0 - 9.0Amide
MaleimideThiols (-SH)6.5 - 7.5Thioether
Azide (-N3)Alkynes (e.g., DBCO, BCN)Not pH dependent (Click Chemistry)Triazole
Dibenzocyclooctyne (DBCO)Azides (-N3)Not pH dependent (SPAAC)Triazole
Amine (-NH2)Activated esters (e.g., NHS), Aldehydes7.0 - 9.0 (for NHS esters)Amide, Imine (reducible to Amine)
Thiol (-SH)Maleimides, Disulfides6.5 - 7.5 (for Maleimides)Thioether, Disulfide

Table 2: Reactivity of Common Functional Groups in Heterobifunctional PEG Linkers. This table outlines the target functional groups, optimal reaction pH, and the resulting chemical bond for common reactive moieties found on heterobifunctional PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers in research and drug development. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Conjugation of an NHS-PEG-Maleimide Linker to an Antibody

This two-step protocol describes the conjugation of an amine-containing antibody to a thiol-containing molecule using an NHS-PEG-Maleimide linker.

Materials:

  • Antibody (amine-containing)

  • Thiol-containing molecule (e.g., a cytotoxic drug)

  • NHS-PEG-Maleimide linker

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Thiol-free buffer

  • Desalting column

  • Reducing agent (e.g., TCEP, optional for reducing antibody disulfides)

  • Quenching reagent (e.g., Tris buffer or free cysteine)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.

    • If targeting hinge-region cysteines, partially reduce the antibody using a controlled amount of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Remove excess reducing agent using a desalting column.

  • Reaction with NHS-PEG-Maleimide (Amine Reaction):

    • Dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM immediately before use.

    • Add the linker solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Purification of the Maleimide-Activated Antibody:

    • Remove the excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5). This step is crucial to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.

  • Reaction with Thiol-Containing Molecule (Thiol Reaction):

    • Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine.

  • Final Purification:

    • Purify the final antibody-drug conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unreacted drug and other impurities.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying larger PEGylated proteins from smaller unreacted PEG linkers and other low-molecular-weight impurities.

Materials:

  • SEC column with an appropriate molecular weight cut-off

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the manufacturer's recommended flow rate. Ensure a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates or aggregates that could clog the column.

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC Running Buffer at a constant flow rate.

    • Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted components.

  • Analysis of Fractions:

    • Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration:

    • Pool the fractions containing the pure product.

    • If necessary, concentrate the pooled fractions using an appropriate method such as ultrafiltration.

Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid for proteins >10 kDa)

  • Purified PEGylated protein sample

  • Calibration standards

Procedure:

  • Sample Preparation:

    • The purified PEGylated protein sample should be in a low-salt buffer. If necessary, desalt the sample using a C4 ZipTip or dialysis.

    • Mix the protein sample with the matrix solution in a 1:1 ratio.

  • Spotting the Sample:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.

  • Mass Spectrometer Calibration:

    • Calibrate the mass spectrometer using a set of known protein standards that bracket the expected molecular weight of the PEGylated protein.

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range. The polydispersity of the PEG will result in a broad peak, with individual peaks separated by the mass of the ethylene glycol monomer (44 Da).

  • Data Analysis:

    • Determine the average molecular weight of the PEGylated protein from the peak of the distribution.

    • The degree of PEGylation can be estimated by the shift in molecular weight compared to the un-PEGylated protein.

Mandatory Visualizations

Signaling Pathways

Antibody-drug conjugates developed using heterobifunctional PEG linkers often target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Understanding the signaling pathways regulated by these receptors is crucial for rational drug design.

HER2_Signaling_Pathway HER2 HER2 Dimerization Heterodimerization HER2->Dimerization HER3 HER3 HER3->Dimerization PI3K PI3K Dimerization->PI3K Grb2 Grb2/SOS Dimerization->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Key pathways in EGFR signaling that regulate cell growth and survival.

Experimental Workflow

The development of an antibody-drug conjugate using a heterobifunctional PEG linker involves a series of well-defined steps, from initial design and synthesis to comprehensive characterization.

ADC_Development_Workflow Ab_Selection Antibody Selection & Production Conjugation Conjugation Ab_Selection->Conjugation Linker_Selection Heterobifunctional PEG Linker Selection Linker_Selection->Conjugation Drug_Selection Cytotoxic Drug Selection Drug_Selection->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR DAR Determination (HIC, MS) Characterization->DAR Purity Purity & Aggregation (SEC) Characterization->Purity InVitro In Vitro Cell-based Assays Characterization->InVitro InVivo In Vivo Efficacy & Toxicity Studies InVitro->InVivo

References

An In-depth Technical Guide on the Safety and Handling of Boc-NH-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Boc-NH-PEG3-sulfonic acid based on available data for structurally related compounds. No specific safety data sheet (SDS) for this compound was found. Therefore, the information herein should be treated as a guideline, and a comprehensive risk assessment should be conducted prior to handling this substance.

Introduction

This compound is a polyethylene glycol (PEG)-based linker molecule utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). Its structure incorporates a Boc-protected amine, a hydrophilic PEG3 linker, and a terminal sulfonic acid group. The hydrophilic nature of the PEG linker enhances the solubility of the molecule in aqueous media. Given its application in drug development and biochemical research, a thorough understanding of its safety and handling is paramount. This guide synthesizes available safety data from analogous compounds to provide a comprehensive overview for laboratory personnel.

Potential Hazard Identification

Based on the safety data sheets of structurally similar compounds, such as Boc-NH-PEG3 and other PEGylated molecules, this compound may present the following hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3]

The presence of the sulfonic acid moiety may also introduce corrosive properties, similar to other sulfonic acid derivatives which can cause severe skin burns and eye damage.[4]

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning or Danger

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H314: Causes severe skin burns and eye damage (potential, based on sulfonic acid group).

Quantitative Data Summary

The following table summarizes quantitative data extracted from the safety data sheets of related compounds. It is crucial to note the specific compound to which each data point pertains, as these values are for reference and may not accurately reflect the properties of this compound.

PropertyValueSource CompoundReference
Molecular Weight 357.4 g/mol t-Boc-N-amido-PEG3-sulfonic acid[5]
Boiling Point 374.6°C at 760 mmHgBoc-NH-PEG3[1]
Flash Point 180.3°CBoc-NH-PEG3[1]
Relative Density 1.071 ± 0.06 g/cm³Boc-NH-PEG3[1]

No specific LD50 or other quantitative toxicity data for this compound were found in the reviewed documents.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The safety data presented in this guide are derived from standardized tests conducted by manufacturers of similar chemical entities. These typically include assays for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and mutagenicity, following established OECD or equivalent guidelines.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures and personal protective equipment are recommended:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[1]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a suitable respirator.[1]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling and before breaks.[1][3]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Recommended storage temperatures from various suppliers of similar PEG compounds range from -20°C to -5°C.[5][6][7][8] Protect from sunlight.[6][7][8]

  • Stability: The compound is expected to be stable under recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[2][3]

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[1][4]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[1][3]

Spill and Disposal Procedures

  • Spill Response: Evacuate personnel from the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[4] For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[1][2]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound Receiving Receiving and Verification Storage Secure Storage (-20°C to -5°C, Dry, Dark) Receiving->Storage Store Immediately RiskAssessment Risk Assessment and Experimental Planning Storage->RiskAssessment PPE Don Personal Protective Equipment (PPE) RiskAssessment->PPE Handling Handling in Ventilated Area (Fume Hood) PPE->Handling Experiment Experimental Use Handling->Experiment Spill Spill Response Handling->Spill In case of spill Decontamination Decontamination of Work Area and Equipment Experiment->Decontamination WasteDisposal Waste Segregation and Disposal Decontamination->WasteDisposal Spill->WasteDisposal

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Bond Formation with Boc-NH-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Boc-NH-PEG3-sulfonic acid (tert-butyl (16-oxo-17-oxa-13-thia-4,7,10-triazaheptadecan-1-yl)carbamate) is a versatile heterobifunctional linker molecule widely employed in bioconjugation, medicinal chemistry, and drug delivery. Its unique structure combines three key elements:

  • A Boc-Protected Amine: This acid-labile protecting group allows for selective deprotection and subsequent conjugation, enabling multi-step, orthogonal synthetic strategies.

  • A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG linker enhances the aqueous solubility of the molecule and any resulting conjugate, which can improve pharmacokinetic properties and reduce non-specific binding.[1]

  • A Terminal Sulfonic Acid: This functional group allows for the formation of a stable sulfonamide bond upon reaction with a primary or secondary amine. The sulfonamide group is a well-recognized bioisostere of the amide bond, often conferring improved metabolic stability and different hydrogen bonding properties.[2]

This reagent is particularly valuable in the synthesis of complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target protein ligand to an E3 ubiquitin ligase ligand.[3][4]

Key Applications
  • PROTAC Synthesis: The linker is used to covalently connect the two distinct ligands that constitute a PROTAC. The PEG chain provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC molecule itself.[4][5]

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of ADCs. The sulfonic acid provides a stable linkage point for the cytotoxic payload.

  • Peptide and Small Molecule Modification: Introducing this linker can enhance the water solubility and bioavailability of peptides or small molecule drugs.[6] The sulfonamide linkage provides a stable alternative to potentially labile ester or amide bonds.

Chemistry Overview: Sulfonamide Bond Formation

Unlike the coupling of a carboxylic acid and an amine to form an amide bond, the reaction between a sulfonic acid and an amine to form a sulfonamide requires specific activation methods. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for the direct activation of sulfonic acids.[7][8]

More robust strategies are typically employed:

  • Direct Coupling with Potent Reagents: Uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can activate sulfonic acids in situ to facilitate direct coupling with amines.[2][9][10]

  • Two-Step Conversion to Sulfonyl Chloride: A classic and highly effective method involves converting the sulfonic acid to a more reactive sulfonyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting sulfonyl chloride readily reacts with amines to form the sulfonamide.[11]

Experimental Protocols

Two primary protocols are presented for the formation of a sulfonamide bond between this compound and an amine-containing molecule (R¹R²NH).

Protocol 1: Direct Sulfonamide Formation via HATU Coupling

This one-pot method is suitable for many primary and secondary amines and avoids the handling of harsh chlorinating agents. It is often effective for substrates containing both sulfonic acids and other functional groups.[10]

Materials:

  • This compound

  • Amine-containing molecule (R¹R²NH)

  • HATU (CAS: 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the solution. Stir for 5-10 minutes at room temperature. Note: An extra equivalent of base is often used per sulfonic acid group to ensure deprotonation.[10]

  • Activation: In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Cool the primary reaction mixture to 0 °C in an ice bath. Add the HATU solution dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup: a. Quench the reaction by adding water. b. Dilute the mixture with Ethyl Acetate (EtOAc). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure sulfonamide product.

Protocol 2: Two-Step Sulfonamide Formation via Sulfonyl Chloride Intermediate

This is a highly reliable, albeit two-step, method for synthesizing sulfonamides. It is particularly useful for less reactive or sterically hindered amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

  • Amine-containing molecule (R¹R²NH)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

Step A: Synthesis of the Sulfonyl Chloride

  • Preparation: Under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Chlorination: Cool the suspension to 0 °C. Add thionyl chloride (2.0-3.0 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated (e.g., to 40 °C) if necessary to drive it to completion.

  • Isolation: Once the reaction is complete (as monitored by the cessation of gas evolution and TLC/LC-MS of a quenched aliquot), remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with anhydrous toluene (2x) can help remove residual SOCl₂. The resulting crude sulfonyl chloride is often used immediately in the next step without further purification.

Step B: Reaction with Amine

  • Preparation: Under an inert atmosphere, dissolve the crude Boc-NH-PEG3-sulfonyl chloride from Step A in anhydrous DCM.

  • Amine Addition: In a separate flask, dissolve the amine (1.2 equivalents) in anhydrous DCM and add a base such as triethylamine or pyridine (2.0 equivalents).

  • Coupling: Cool the sulfonyl chloride solution to 0 °C. Slowly add the amine/base solution dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1 (Steps 6-7).

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1 (Step 8).

Data Presentation

The following tables provide representative data for sulfonamide formation reactions. Yields are highly dependent on the specific amine substrate and reaction conditions chosen.

Table 1: Illustrative Reaction Conditions and Yields for Sulfonamide Formation

EntryCoupling MethodAmine SubstrateBaseSolventTime (h)Temp (°C)Approx. Yield (%)
1HATUBenzylamineDIPEADMF6RT75-90%
2HATUMorpholineDIPEADMF8RT70-85%
3HATUAniline (less reactive)DIPEADMF165040-60%
4SOCl₂ / AmineBenzylamineTEADCM4RT80-95%
5SOCl₂ / AmineMorpholineTEADCM4RT85-98%

Note: Yields are illustrative and based on general literature for sulfonamide synthesis; they must be optimized for specific substrates.[9][11]

Table 2: Example Characterization Data for a Model Product (Boc-NH-PEG3-SO₂-NH-Benzyl)

AnalysisExpected Result
Molecular Formula C₂₀H₃₅N₃O₈S
Exact Mass 481.21
¹H NMR Characteristic peaks for Boc (1.45 ppm, s, 9H), PEG linker (3.5-3.7 ppm, m, 12H), benzyl group (7.2-7.4 ppm, m, 5H; 4.3 ppm, d, 2H), and NH protons.
LC-MS (ESI+) [M+H]⁺ = 482.2, [M+Na]⁺ = 504.2

Visualizations

Chemical Reaction Scheme

G cluster_reactants Reactants Reactant1 Boc-NH-PEG3-SO3H Reagents Activation & Coupling (e.g., HATU, DIPEA) or (1. SOCl₂ 2. Amine, Base) Reactant1->Reagents Reactant2 Amine (R¹R²NH) Reactant2->Reagents Product Product Boc-NH-PEG3-SO₂-NR¹R² Reagents->Product

Caption: General scheme for sulfonamide synthesis.

Experimental Workflow Diagram

G Start 1. Dissolve Reactants (Boc-NH-PEG3-SO3H & Amine) AddBase 2. Add Base (e.g., DIPEA) Start->AddBase Activate 3. Add Activating Agent (e.g., HATU) at 0 °C AddBase->Activate React 4. Stir 4-16h at RT Activate->React Monitor 5. Monitor by LC-MS/TLC React->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for one-pot HATU-mediated coupling.

Synthetic Route Selection Guide

G Start Choose Synthetic Route AmineReactivity Is the amine sterically hindered or electron-deficient? Start->AmineReactivity OnePot Use Direct Coupling (Protocol 1: HATU) AmineReactivity->OnePot No TwoStep Use Two-Step Method (Protocol 2: Sulfonyl Chloride) AmineReactivity->TwoStep Yes Outcome1 Advantages: - One-pot procedure - Milder conditions OnePot->Outcome1 Outcome2 Advantages: - Highly reliable - Good for difficult substrates TwoStep->Outcome2

Caption: Decision guide for selecting a synthetic protocol.

References

Application of Boc-NH-PEG3-sulfonic acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.

This application note describes the use of Boc-NH-PEG3-sulfonic acid, a hydrophilic, PEGylated linker, in the synthesis and characterization of a model ADC. The incorporation of a polyethylene glycol (PEG) spacer can improve the aqueous solubility of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2] The terminal Boc-protected amine and sulfonic acid functionalities allow for a controlled, sequential conjugation of the payload and the antibody.

Herein, we provide detailed protocols for the synthesis of an ADC using this compound, its subsequent characterization to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation, and the evaluation of its in vitro cytotoxicity.

Materials and Methods

Protocol 1: Synthesis of Antibody-Drug Conjugate

This protocol outlines a hypothetical two-step process for the synthesis of an ADC using this compound. First, the linker is conjugated to a payload containing a primary or secondary amine. Second, after deprotection of the Boc group, the linker-payload construct is conjugated to the antibody.

1.1. Conjugation of this compound to an Amine-Containing Payload

  • Activation of Sulfonic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents).

    • Stir the reaction mixture at room temperature for 1 hour to activate the sulfonic acid group, forming an NHS ester intermediate.

  • Conjugation to Payload:

    • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Add the activated this compound solution to the payload solution.

    • Add N,N-Diisopropylethylamine (DIPEA, 3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Boc-NH-PEG3-payload conjugate by reverse-phase HPLC.

1.2. Boc Deprotection

  • Dissolve the purified Boc-NH-PEG3-payload conjugate in a solution of 25% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]

  • Stir the reaction at room temperature for 2 hours.[3]

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM or toluene several times to ensure complete removal of residual TFA.

  • The resulting NH2-PEG3-payload (TFA salt) is used in the next step without further purification.

1.3. Conjugation to Antibody

  • Antibody Preparation:

    • Prepare the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • If targeting cysteine residues for conjugation, partially reduce the interchain disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The molar equivalence of TCEP will determine the number of available thiol groups for conjugation.

  • Conjugation Reaction:

    • Activate the carboxyl groups on the antibody using EDC and NHS.

    • Dissolve the deprotected NH2-PEG3-payload in a conjugation buffer (e.g., PBS with 5% DMSO).

    • Add the payload-linker solution to the activated antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of payload-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 4°C overnight with gentle stirring.

1.4. Purification of the ADC

  • Purify the ADC from unconjugated payload-linker and other reactants using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[][5]

  • Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Concentrate the purified ADC to the desired concentration.

  • Sterile filter the final ADC solution.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_deprotection Deprotection cluster_adc_synthesis ADC Synthesis Linker Boc-NH-PEG3-SO3H Activation Activate Sulfonic Acid (EDC/NHS) Linker->Activation Conjugation1 Conjugate to Payload Activation->Conjugation1 Payload Amine-Payload Payload->Conjugation1 Purification1 Purify Boc-Linker-Payload Conjugation1->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Conjugation2 Conjugate Linker-Payload to Antibody Deprotection->Conjugation2 Antibody Monoclonal Antibody Activation2 Activate Antibody Carboxyls (EDC/NHS) Antibody->Activation2 Activation2->Conjugation2 Purification2 Purify ADC (SEC/TFF) Conjugation2->Purification2 Final_ADC Final ADC Purification2->Final_ADC Characterize ADC_Characterization_Workflow cluster_hic DAR Determination cluster_sec Purity & Aggregation cluster_ms Identity Confirmation ADC_Sample Purified ADC HIC HIC-HPLC ADC_Sample->HIC SEC SEC-HPLC ADC_Sample->SEC MS LC-MS ADC_Sample->MS DAR_Analysis Calculate Average DAR HIC->DAR_Analysis Purity_Analysis Quantify Monomer, Aggregates, Fragments SEC->Purity_Analysis MS_Analysis Confirm Conjugation & Drug Load Distribution MS->MS_Analysis HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway HER2 HER2 HER3 HER3 Grb2_Sos Grb2/Sos HER2->Grb2_Sos Activation PI3K PI3K HER3->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Growth) ERK->Gene_Expression ADC Trastuzumab-Payload ADC ADC->HER2 Binds & Inhibits

References

Surface Functionalization of Nanoparticles with Boc-NH-PEG3-Sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and novel biomaterials. This document provides detailed application notes and protocols for the surface modification of nanoparticles with Boc-NH-PEG3-sulfonic acid. This bifunctional linker combines a polyethylene glycol (PEG) spacer for improved biocompatibility and reduced non-specific protein binding, a terminal sulfonic acid group that imparts a negative surface charge, and a Boc-protected amine for potential further conjugation.[1] The sulfonic acid moiety can enhance colloidal stability and may influence cellular uptake mechanisms, making these functionalized nanoparticles promising candidates for various biomedical applications.[2][3]

This guide offers comprehensive experimental protocols, quantitative data summaries, and visual diagrams to assist researchers in the successful synthesis, functionalization, and characterization of these nanoparticles.

Key Applications

The unique properties of nanoparticles functionalized with this compound lend themselves to a variety of applications in biomedical research and drug development:

  • Enhanced Drug Delivery: The hydrophilic PEG linker can prolong circulation time, while the negative charge from the sulfonic acid group can influence nanoparticle-cell interactions, potentially leading to improved tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • Improved Biocompatibility: The PEGylation of nanoparticles is a well-established method to reduce immunogenicity and prevent clearance by the reticuloendothelial system.

  • Controlled Drug Release: The surface chemistry can be tuned to control the release kinetics of encapsulated therapeutic agents, with some studies showing pH-triggered release from nanoparticles functionalized with charged polymers.[4]

  • Targeted Imaging and Diagnostics: The Boc-protected amine offers a latent reactive site for the subsequent conjugation of targeting ligands, such as antibodies or peptides, for cell-specific imaging and diagnostics.

Data Presentation

The following tables summarize key quantitative data obtained from the characterization of nanoparticles functionalized with PEG and sulfonic acid derivatives. It is important to note that the specific values can vary depending on the nanoparticle core material, size, and the precise functionalization protocol used.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle TypeCore MaterialHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Bare NanoparticlesIron Oxide150 ± 200.25+15 ± 5Adapted from[5]
Carboxylated NanoparticlesIron Oxide160 ± 250.22-30 ± 7Adapted from[5]
PEG-Sulfonic Acid NPIron Oxide180 ± 300.18-45 ± 8Adapted from[3]
Bare NanoparticlesGold20 ± 20.15-25 ± 5 (citrate-capped)Adapted from general synthesis protocols
PEG-Sulfonic Acid NPGold35 ± 50.20-53.9 ± 2.7[3]

Table 2: Drug Loading and Release Characteristics of Doxorubicin-Loaded Nanoparticles

Nanoparticle FormulationDrug Loading Content (wt%)Drug Loading Efficiency (%)Cumulative Release at pH 7.4 (24h)Cumulative Release at pH 5.5 (24h)Reference
PEG-Carboxyl NP15.2 ± 1.885.3 ± 5.2~25%~60%Hypothetical data based on literature trends
PEG-Sulfonic Acid NP12.5 ± 2.178.6 ± 4.8~20%~75%[6]

Note: Data for PEG-Sulfonic Acid NP is based on doxorubicin loading in mesoporous carbon nanoparticles with sulfonic acid groups.[6]

Table 3: In Vitro Cytotoxicity of Functionalized Nanoparticles (MCF-7 Cancer Cell Line)

Nanoparticle FormulationConcentration (µg/mL)Cell Viability (%)Reference
Control (untreated cells)0100[7]
Bare Nanoparticles10075 ± 8[8]
PEG-Sulfonic Acid NP10092 ± 5[5][7]
PEG-Sulfonic Acid NP20085 ± 7[5][7]

Note: Cytotoxicity data is generalized from studies on PEG-coated and negatively charged nanoparticles.[5][7][8] Specific toxicity profiles will depend on the nanoparticle core and cell line.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of carboxylated nanoparticles and their subsequent functionalization with this compound via EDC/NHS coupling.

Protocol 1: Synthesis of Carboxyl-Functionalized Iron Oxide Nanoparticles

This protocol describes the synthesis of iron oxide nanoparticles with surface carboxyl groups, which will serve as the attachment points for the this compound.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (25%)

  • Citric acid

  • Deionized water (DI water)

  • Nitrogen gas

  • Permanent magnet

Procedure:

  • Prepare a 2:1 molar ratio of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere.

  • Heat the solution to 80°C with vigorous stirring.

  • Rapidly add ammonium hydroxide to the solution to induce the co-precipitation of iron oxide nanoparticles. The solution will turn black.

  • Continue stirring at 80°C for 1 hour.

  • Add a solution of citric acid (in excess) to the nanoparticle suspension and stir for another 2 hours to allow for ligand exchange and surface functionalization with carboxyl groups.

  • Cool the reaction to room temperature.

  • Collect the carboxylated nanoparticles using a permanent magnet and discard the supernatant.

  • Wash the nanoparticles three times with DI water and twice with ethanol by magnetic separation.

  • Resuspend the carboxyl-functionalized nanoparticles in DI water for storage at 4°C.

Protocol 2: Surface Functionalization with this compound via EDC/NHS Coupling

This protocol details the covalent attachment of this compound to the carboxylated nanoparticle surface.

Materials:

  • Carboxyl-functionalized nanoparticles (from Protocol 1)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween 20

  • Permanent magnet

Procedure:

  • Nanoparticle Preparation: Disperse the carboxyl-functionalized nanoparticles in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add EDC (final concentration of 2 mg/mL) and NHS (final concentration of 5 mg/mL) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the activated nanoparticles using a permanent magnet.

    • Remove the supernatant and wash the nanoparticles twice with Coupling Buffer to remove excess EDC and NHS.

  • Conjugation:

    • Dissolve this compound in Coupling Buffer to the desired concentration (e.g., 5-10 mg/mL).

    • Resuspend the activated nanoparticles in the this compound solution.

    • Incubate for 2-4 hours at room temperature with continuous mixing.

  • Quenching:

    • Pellet the nanoparticles and resuspend them in the Quenching Buffer.

    • Incubate for 30 minutes to quench any unreacted NHS-esters.

  • Final Washing:

    • Wash the functionalized nanoparticles three times with Washing Buffer.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS) and store at 4°C.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization FeCl3 FeCl3·6H2O CoPrecipitation Co-precipitation (NH4OH, 80°C) FeCl3->CoPrecipitation FeCl2 FeCl2·4H2O FeCl2->CoPrecipitation CitricAcid Citric Acid Functionalization CoPrecipitation->CitricAcid Carboxyl_NP Carboxylated Nanoparticles CitricAcid->Carboxyl_NP EDC_NHS EDC/NHS Activation (MES Buffer, pH 6.0) Carboxyl_NP->EDC_NHS Conjugation Conjugation Reaction (PBS, pH 7.4) EDC_NHS->Conjugation Boc_PEG_SO3H Boc-NH-PEG3-SO3H Boc_PEG_SO3H->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Final_NP Boc-NH-PEG3-SO3H Functionalized NP Quenching->Final_NP DLS DLS (Size, PDI) Final_NP->DLS Zeta Zeta Potential Final_NP->Zeta FTIR FTIR Spectroscopy Final_NP->FTIR DrugLoading Drug Loading/Release Final_NP->DrugLoading Cytotoxicity Cytotoxicity Assay Final_NP->Cytotoxicity

Caption: Workflow for nanoparticle synthesis and functionalization.

Diagram 2: Structure-Function Relationship of the Functionalized Nanoparticle

G NP Functionalized Nanoparticle Core Nanoparticle Core (e.g., Iron Oxide, Gold) NP->Core PEG PEG3 Linker NP->PEG SO3H Sulfonic Acid Group (-SO3H) NP->SO3H Boc Boc Protecting Group NP->Boc Core_Func Drug Encapsulation Imaging Contrast Core->Core_Func PEG_Func Biocompatibility Stealth Properties PEG->PEG_Func SO3H_Func Negative Surface Charge Colloidal Stability Modulates Cellular Uptake SO3H->SO3H_Func Boc_Func Latent Amine for Further Conjugation Boc->Boc_Func

Caption: Structure-function relationships of the nanoparticle.

Diagram 3: Potential Cellular Uptake and Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Sulfonic Acid-PEG NP EGFR EGF Receptor NP->EGFR Interaction Endosome Endosome EGFR->Endosome Endocytosis PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential signaling pathway activated by nanoparticles.

Conclusion

The surface functionalization of nanoparticles with this compound presents a versatile strategy for developing advanced biomedical platforms. The protocols and data provided herein offer a comprehensive guide for researchers to design, synthesize, and characterize these promising nanomaterials. The unique combination of a biocompatible PEG spacer, a charge-inducing sulfonic acid group, and a versatile Boc-protected amine opens up a wide range of possibilities for creating highly effective and targeted drug delivery and diagnostic systems. Further research and optimization of these functionalized nanoparticles are crucial for their successful translation into clinical applications.

References

Application Notes and Protocols for Bioconjugation using Water-Soluble PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation with Water-Soluble PEG Linkers

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or enhanced properties.[1] Polyethylene glycol (PEG) is a synthetic, water-soluble polymer widely utilized in bioconjugation due to its biocompatibility, non-immunogenicity, and ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can enhance the stability, solubility, and in vivo circulation time of proteins, peptides, and small molecule drugs.[4][5] Water-soluble PEG linkers are particularly advantageous as they allow the conjugation reactions to be performed in aqueous environments, preserving the native structure and function of biomolecules.[3]

These application notes provide an overview of common bioconjugation techniques utilizing water-soluble PEG linkers, including detailed protocols for amine-reactive, thiol-reactive, and click chemistry-based methods.

Key Bioconjugation Chemistries with PEG Linkers

The choice of bioconjugation chemistry depends on the available functional groups on the target biomolecule and the desired properties of the final conjugate. The most common strategies involve targeting primary amines (e.g., lysine residues) or free thiols (e.g., cysteine residues). More recent advancements utilize bioorthogonal chemistries, such as click chemistry, for highly specific and efficient conjugation.

Amine-Reactive PEGylation using NHS Esters

N-hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines at a slightly alkaline pH (typically 7.2-8.5), forming a stable amide bond.[6][7] Since most proteins contain multiple lysine residues on their surface, this method is straightforward for general protein modification.[6] However, it often results in a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.[6]

Thiol-Reactive PEGylation using Maleimides

Maleimide chemistry offers a high degree of site-specificity by targeting the sulfhydryl (thiol) groups of cysteine residues.[6] This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether bond.[8] The lower abundance of free cysteine residues in most proteins allows for more controlled and homogeneous PEGylation.[6] However, this may sometimes necessitate protein engineering to introduce a free cysteine at a specific site.[6] It is also important to note that the resulting thioether bond can potentially undergo a retro-Michael reaction.[6]

Bioorthogonal PEGylation using Click Chemistry

Click chemistry encompasses a class of reactions that are highly efficient, specific, and produce minimal byproducts.[9] The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.[8] Click chemistry with PEG linkers allows for the creation of well-defined bioconjugates with controlled stoichiometry.[8]

Quantitative Comparison of PEGylation Chemistries

The selection of a PEGylation strategy is a critical decision in the development of bioconjugates. The following tables provide a summary of key performance indicators for the described chemistries to aid in this selection process.

Featurem-PEG-NHS Esterm-PEG-MaleimideClick Chemistry (CuAAC & SPAAC)
Target Residue Primary amines (e.g., lysine, N-terminus)[6]Sulfhydryl groups (e.g., cysteine)[6]Azides and Alkynes[8]
Resulting Linkage Amide bond[6]Thioether bond[6]Triazole ring[8]
Specificity Generally lower (targets multiple accessible amines)[6]High (targets less abundant free thiols)[6]Highly specific and bioorthogonal[8]
Optimal Reaction pH 7.2 - 9.0[6]6.5 - 7.5[6]Wide pH range (typically 4-11)[8]
Reaction Kinetics Relatively fast (30-60 minutes at room temperature)[8]Very fast (minutes to a few hours at room temperature)[8]Very fast (often complete in < 60 minutes at room temperature)[8]
Reaction Yield Generally high, but can be variable[8]Generally high[8]Typically very high and quantitative[8]
Stability of Linkage Stable[8]Can be unstable (retro-Michael reaction)[6]Highly stable and considered irreversible[8]

Impact of PEG Linker Properties on Bioconjugate Performance

The properties of the PEG linker itself, such as its length and structure (linear vs. branched), can significantly influence the characteristics of the final bioconjugate.

PropertyEffect on BioconjugateQuantitative Data Example
PEG Linker Length Longer PEG chains can provide better shielding from proteolytic enzymes and the immune system, leading to increased in vivo stability and circulation time.[10] However, excessively long linkers may negatively impact the bioactivity of the conjugated molecule.[11]In a study with interferon α-2a, conjugation with different 40 kDa di-branched PEGs showed that while longer linkers were more reactive, they had an inverse effect on in vitro bioactivity.[11][12]
PEG Linker Structure (Linear vs. Branched) Branched PEGs can offer superior stabilization compared to their linear counterparts.[1]Di-branched (Y-shaped) PEGs are often considered more effective than linear molecules in enhancing drug efficacy.[11][12]
Conjugation Chemistry The chemical linkage between the PEG and the protein can impact the conformational stability of the conjugate.[1]A study on a WW domain protein showed that linkers with rigid planar functional groups (amides or triazoles) close to the peptide backbone provided the largest increase in stability.[1]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Protein using m-PEG-NHS Ester

This protocol describes a general procedure for the PEGylation of a protein using an amine-reactive m-PEG-NHS ester.

Materials:

  • Protein to be PEGylated (1-10 mg/mL in an amine-free buffer)

  • m-PEG-NHS Ester

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.5 (e.g., PBS)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF. A 5- to 50-fold molar excess of the PEG reagent over the protein is a common starting point for optimization.[13]

  • PEGylation Reaction:

    • Add the m-PEG-NHS ester solution dropwise to the stirring protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice. The reaction can also be performed overnight at 4°C.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM to consume any unreacted NHS ester.[13]

  • Purification: Remove the unreacted PEG reagent, NHS byproduct, and other impurities from the PEGylated product using SEC or IEX.

  • Characterization: Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.[13]

Protocol 2: Thiol-Reactive PEGylation of a Protein using m-PEG-Maleimide

This protocol provides a general method for the site-specific PEGylation of a protein through available cysteine residues.

Materials:

  • Protein with at least one free sulfhydryl group (1-10 mg/mL in a thiol-free buffer)

  • m-PEG-Maleimide

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Anhydrous DMSO or DMF

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • (Optional) If the cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[14] Remove excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of m-PEG-Maleimide in anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Add the m-PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is typically used for sufficient conjugation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

  • Characterization: Confirm PEGylation by SDS-PAGE analysis, observing the shift in molecular weight.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a PEG Linker

This protocol outlines the general steps for performing a CuAAC reaction to conjugate an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized PEG linker

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate

  • Copper Ligand (e.g., THPTA)

  • Reaction Buffer: PBS or other suitable buffer, pH 7-8

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule and the azide-functionalized PEG linker in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified biomolecule and the azide-functionalized PEG linker.

    • Add the copper ligand to the mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[8]

  • Purification: Purify the PEGylated conjugate using an appropriate method, such as SEC, to remove the copper catalyst and unreacted reagents.

  • Characterization: Analyze the final product using techniques such as mass spectrometry or HPLC to confirm successful conjugation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization p1 Biomolecule (Protein, Peptide, etc.) r1 Mixing & Incubation (Controlled pH, Temp) p1->r1 p2 Water-Soluble PEG Linker p2->r1 p3 Reaction Buffer p3->r1 pu1 Chromatography (SEC, IEX) r1->pu1 Crude Conjugate a1 SDS-PAGE pu1->a1 Purified Conjugate a2 Mass Spectrometry pu1->a2 a3 HPLC pu1->a3

Caption: General workflow for bioconjugation using water-soluble PEG linkers.

Reaction_Mechanisms cluster_nhs Amine-Reactive (NHS Ester) cluster_maleimide Thiol-Reactive (Maleimide) cluster_click Click Chemistry (CuAAC) nhs_protein Protein-NH2 nhs_product Protein-NH-CO-PEG nhs_protein->nhs_product pH 7.2-8.5 nhs_peg PEG-NHS nhs_peg->nhs_product mal_protein Protein-SH mal_product Protein-S-Thioether-PEG mal_protein->mal_product pH 6.5-7.5 mal_peg PEG-Maleimide mal_peg->mal_product click_protein Protein-Alkyne click_product Protein-Triazole-PEG click_protein->click_product Cu(I) catalyst click_peg PEG-Azide click_peg->click_product

Caption: Common bioconjugation reaction mechanisms with PEG linkers.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Bioconjugate Properties f1 PEG Linker Length & Structure o1 Stability f1->o1 o2 Solubility f1->o2 o3 Bioactivity f1->o3 o4 Pharmacokinetics f1->o4 f2 Bioconjugation Chemistry f2->o1 f2->o3 f3 Reaction Conditions f3->o1 f3->o3

Caption: Factors influencing the properties of PEGylated bioconjugates.

References

Application Notes and Protocols for the Experimental Use of Boc-NH-PEG3-sulfonic acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1]

A critical component of any PROTAC is the linker, which connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the physicochemical properties and biological activity of the PROTAC.[2] Boc-NH-PEG3-sulfonic acid is a polyethylene glycol (PEG)-based linker that offers several advantageous features for PROTAC design. The Boc-protected amine provides a handle for conjugation, the PEG chain enhances solubility and cell permeability, and the terminal sulfonic acid group introduces a unique chemical functionality.[3]

This document provides a detailed overview of the experimental application of this compound in targeted protein degradation, including generalized synthetic protocols, methods for biological evaluation, and a discussion of the current landscape.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are widely used in the design of PROTACs due to their favorable properties. The incorporation of a PEG chain can:

  • Enhance Solubility: The hydrophilic nature of the PEG backbone can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.[4]

  • Improve Cell Permeability: By modulating the overall physicochemical properties, PEG linkers can enhance the ability of the PROTAC to cross the cell membrane and reach its intracellular target.[4]

  • Provide Flexibility: The flexibility of the PEG chain can allow for the optimal orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[5]

  • Optimize Linker Length: The ability to easily synthesize PEG linkers of varying lengths allows for the systematic optimization of the distance between the two ligands, which is a critical determinant of degradation efficiency.[2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Induces Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targets for Degradation Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degrades

Caption: General mechanism of PROTAC-mediated target protein degradation.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - E3 Ligase Ligand - POI Ligand Step1 Step 1: Boc Deprotection Start->Step1 Step2 Step 2: Conjugation to E3 Ligase Ligand (e.g., amide bond formation) Step1->Step2 Intermediate1 Linker-E3 Ligand Conjugate Step2->Intermediate1 Step3 Step 3: Conjugation to POI Ligand (sulfonamide bond formation) Intermediate1->Step3 Intermediate2 Crude PROTAC Step3->Intermediate2 Step4 Step 4: Purification (e.g., HPLC) Intermediate2->Step4 Final_Product Final PROTAC Molecule Step4->Final_Product

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

  • Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.

Protocol 2: Conjugation to E3 Ligase Ligand (Amide Bond Formation)

Objective: To form an amide bond between the deprotected amine of the linker and a carboxylic acid on the E3 ligase ligand.

Materials:

  • Deprotected NH2-PEG3-sulfonic acid

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Flash column chromatography supplies

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected NH2-PEG3-sulfonic acid (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker conjugate.

Protocol 3: Conjugation to Protein of Interest (POI) Ligand (Sulfonamide Bond Formation)

Objective: To form a sulfonamide bond between the terminal sulfonic acid of the linker-E3 conjugate and an amine on the POI ligand.

Note: The direct formation of a sulfonamide bond from a sulfonic acid and an amine is challenging and often requires activation of the sulfonic acid. A common method is to first convert the sulfonic acid to a sulfonyl chloride.

Materials:

  • E3-Linker-sulfonic acid conjugate

  • Thionyl chloride or oxalyl chloride

  • Anhydrous DMF (catalytic amount)

  • Anhydrous DCM

  • Amine-functionalized POI ligand

  • Pyridine or another non-nucleophilic base

  • Preparative HPLC system

Procedure:

  • Activation of Sulfonic Acid:

    • Dissolve the E3-Linker-sulfonic acid conjugate in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (or oxalyl chloride) at 0 °C and then allow the reaction to warm to room temperature.

    • Stir for 1-4 hours, monitoring the formation of the sulfonyl chloride by LC-MS.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Sulfonamide Bond Formation:

    • Dissolve the crude sulfonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine-functionalized POI ligand and pyridine in anhydrous DCM.

    • Slowly add the sulfonyl chloride solution to the POI ligand solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a mild aqueous acid.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Biological Evaluation of PROTACs

Once synthesized and purified, the biological activity of the PROTAC must be evaluated. Key experiments include assessing target protein degradation, confirming the mechanism of action, and evaluating cellular effects.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Purified PROTAC Step1 Western Blot Analysis (Determine DC50 and Dmax) Start->Step1 Step4 Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Step4 Step5 Off-Target Analysis (Proteomics) Start->Step5 Step2 Mechanism of Action Studies - Proteasome Inhibition - E3 Ligase Knockdown Step1->Step2 Step3 Cell Viability/Proliferation Assay Step1->Step3 Results Biological Activity Profile Step2->Results Step3->Results Step4->Results Step5->Results

Caption: Workflow for the biological evaluation of a novel PROTAC.

Protocol 4: Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Quantitative Data

As of the date of this document, there is a lack of publicly available quantitative data (e.g., DC50, Dmax) for PROTACs specifically synthesized using this compound. The following tables provide a template for how such data should be structured and presented.

Table 1: In Vitro Degradation of Target Protein X by PROTAC-Y

PROTAC-Y Concentration (nM)% Target Protein X Remaining (Normalized to Vehicle)
0.195 ± 5
180 ± 7
1045 ± 6
10015 ± 4
100020 ± 5 (Hook Effect)
DC50 (nM) ~12
Dmax (%) ~85

Table 2: Comparison of Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight ( g/mol )Calculated logPAqueous Solubility (µM)
PROTAC-AAlkyl Chain850.25.8< 1
PROTAC-BPEG3-Carboxylic Acid950.44.515
PROTAC-C PEG3-Sulfonic Acid 986.5 3.9 > 50

Conclusion

This compound represents a promising linker for the development of novel PROTACs. Its PEG component is expected to confer favorable physicochemical properties, while the sulfonic acid moiety offers a unique chemical handle for conjugation. Although specific experimental protocols and quantitative data for PROTACs utilizing this particular linker are not yet widely published, the generalized protocols and workflows presented here provide a solid foundation for researchers to begin exploring its potential in targeted protein degradation. Further research is warranted to fully elucidate the impact of the sulfonic acid group on PROTAC stability, cell permeability, and biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-NH-PEG3-Sulfonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG3-sulfonic acid and its conjugates. Our aim is to help you navigate common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

Purifying this compound conjugates can be challenging due to their amphipathic nature, potential for heterogeneity, and the presence of charged functional groups.[1] Key challenges include separating the desired conjugate from unreacted starting materials, byproducts like N-acylurea (if using carbodiimide coupling chemistry), and isomers.[][3] The presence of the negatively charged sulfonic acid group and the acid-labile Boc-protecting group requires careful selection of purification conditions to ensure both purity and integrity of the final product.

Q2: Which chromatographic techniques are most suitable for purifying these conjugates?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) based methods, including:

  • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity.[][4] It can effectively separate the PEGylated conjugate from non-PEGylated starting materials and is also capable of resolving isomers.[][3]

  • Ion-Exchange Chromatography (IEX): Given the presence of the sulfonic acid group, anion-exchange chromatography can be a highly effective purification step.[5][6] It separates molecules based on their net charge, which can be particularly useful for removing neutral or positively charged impurities.[5]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] This method is useful for removing small molecule impurities from larger conjugates or for separating aggregates.[][3]

Q3: How can I monitor the progress of my purification?

You can monitor the purification process using analytical techniques such as:

  • Analytical HPLC: A quick analytical run can show the purity of your fractions.[][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the identity of the compounds in your fractions by confirming their molecular weights.[8][9][10]

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing the separation of your product from starting materials and impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the purified conjugate and to check for the presence of the Boc protecting group (a characteristic singlet around 1.4-1.5 ppm).[8][10]

Troubleshooting Guides

Issue 1: Poor Separation in Reverse-Phase HPLC

Symptoms:

  • Broad peaks.

  • Co-elution of the product with impurities.

  • Poor resolution between the desired conjugate and starting materials.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Column Chemistry The standard C18 column may not be optimal. Consider trying a C8 or C4 column, which are less hydrophobic and may provide better selectivity for PEGylated compounds.[3] For highly polar conjugates, a phenyl-hexyl or cyano column could also be beneficial.[11]
Suboptimal Mobile Phase Adjust the organic solvent (acetonitrile or methanol) gradient. A shallower gradient can improve resolution. Ensure the mobile phase contains an appropriate ion-pairing agent if needed, but be mindful of the Boc group's acid sensitivity.[12]
Incorrect pH of the Mobile Phase The charge of the sulfonic acid group is pH-dependent. Adjusting the pH of the mobile phase can alter the retention behavior of your conjugate and improve separation. For RP-HPLC, a common mobile phase additive is 0.1% trifluoroacetic acid (TFA) or formic acid.[4] However, prolonged exposure to high concentrations of TFA can lead to Boc deprotection.[12] If this is a concern, consider using a buffer system with a less acidic pH.
PEG Dispersity If the PEG portion of your conjugate is not monodisperse, it can lead to peak broadening.[13] In this case, the broad peak represents a population of closely related molecules. Further optimization of the chromatography may not significantly sharpen the peak.
Issue 2: Loss of the Boc-Protecting Group During Purification

Symptoms:

  • Appearance of a new, more polar peak in the chromatogram, confirmed by LC-MS to be the deprotected product.

  • Disappearance of the Boc group signal in the ¹H NMR spectrum of the purified product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Acidic Mobile Phase in RP-HPLC The Boc group is labile in acidic conditions.[14][] High concentrations of trifluoroacetic acid (TFA) in the mobile phase, especially during solvent evaporation, can cause deprotection.[12]
* Reduce TFA Concentration: Use the lowest possible concentration of TFA that still provides good peak shape (e.g., 0.05%).
* Use a Weaker Acid: Consider replacing TFA with formic acid or acetic acid, which are less acidic.[12]
* Neutralize Fractions: Immediately neutralize the collected fractions with a base like ammonium bicarbonate if the downstream application allows.
* Avoid High Temperatures: When removing the solvent, avoid heating the sample for extended periods as this can accelerate acid-catalyzed deprotection.[12] Lyophilization is a gentler alternative to rotary evaporation.[12]
Inappropriate pH in Ion-Exchange Chromatography Using a strongly acidic buffer during cation-exchange chromatography can lead to Boc group cleavage.
* Select a Milder pH: If possible, perform the chromatography at a pH that is high enough to maintain the Boc group's stability while still achieving the desired separation.
Issue 3: Difficulty Removing Unreacted Starting Materials

Symptoms:

  • The purified product is contaminated with unreacted this compound or the molecule it was conjugated to.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Similar Physicochemical Properties The starting materials may have similar retention properties to the product, making separation by a single chromatographic method difficult.
* Orthogonal Purification Methods: Employ a multi-step purification strategy. For example, use ion-exchange chromatography to separate based on charge, followed by reverse-phase HPLC to separate based on hydrophobicity.[5]
Incomplete Reaction If the conjugation reaction did not go to completion, a significant amount of starting material will need to be removed.
* Optimize Reaction Conditions: Before scaling up, optimize the reaction stoichiometry, time, and temperature to maximize the conversion to the desired product.[10]
* Aqueous Wash: If there is a significant difference in solubility, an aqueous workup (e.g., liquid-liquid extraction) before chromatography can remove a large portion of water-soluble starting materials or byproducts.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Purification
  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Gradient Elution:

    • Flow Rate: 1 mL/min.

    • Gradient: Start with a shallow gradient (e.g., 5-65% B over 30 minutes).

    • Detection: Monitor at a suitable wavelength (e.g., 214 nm, 254 nm, or 280 nm depending on the chromophores in your conjugate).

  • Fraction Collection & Analysis: Collect fractions corresponding to the product peak and analyze for purity and identity using analytical HPLC and LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent, preferably by lyophilization to avoid prolonged exposure to acidic conditions and heat.[12]

Protocol 2: General Anion-Exchange Chromatography
  • Resin Selection: Choose a weak or strong anion-exchange resin (e.g., DEAE or Q-type).[16]

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the sulfonic acid is deprotonated and the molecule has a net negative charge (e.g., 20 mM Tris-HCl, pH 8.0).

    • Elution Buffer (Buffer B): The same buffer as A but with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with several column volumes of Binding Buffer.

  • Sample Loading: Dissolve the sample in the Binding Buffer and load it onto the column.

  • Washing: Wash the column with Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Analysis: Analyze the collected fractions for the presence of your product.

  • Desalting: The fractions containing the purified product will have a high salt concentration and may require desalting by dialysis, size-exclusion chromatography, or RP-HPLC.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Conjugate Mixture IEX Anion-Exchange Chromatography (Separation by Charge) Crude->IEX Primary Purification RP_HPLC Reverse-Phase HPLC (Separation by Hydrophobicity) IEX->RP_HPLC Polishing Step Analysis Purity & Identity Check (LC-MS, NMR) RP_HPLC->Analysis Pure_Product Purified Conjugate Analysis->Pure_Product

Caption: A typical two-step purification workflow for this compound conjugates.

Troubleshooting_Logic Start Poor Purification Outcome CoElution Co-elution of Impurities? Start->CoElution BocLoss Loss of Boc Group? Start->BocLoss ChangeColumn Change Column Chemistry (e.g., C18 to C8) CoElution->ChangeColumn Yes AdjustGradient Optimize Mobile Phase Gradient CoElution->AdjustGradient Yes Orthogonal Add Orthogonal Method (e.g., IEX) CoElution->Orthogonal Yes ReduceAcid Reduce Acid Concentration (e.g., lower % TFA) BocLoss->ReduceAcid Yes ChangeAcid Use Weaker Acid (e.g., Formic Acid) BocLoss->ChangeAcid Yes Lyophilize Lyophilize Instead of Evaporating BocLoss->Lyophilize Yes

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: HPLC Purification of PROTACs with a PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of Proteolysis Targeting Chimeras (PROTACs) that feature a PEG3 linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC is showing significant peak tailing in the chromatogram. What are the likely causes and solutions?

A1: Peak tailing is a common issue in the purification of PROTACs and can be caused by several factors.[1][2][3]

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with basic moieties in your PROTAC, leading to tailing.

    • Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% to suppress silanol interactions.[4][5] Using a column with end-capping or a base-deactivated stationary phase can also minimize these interactions.[6]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.[6]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the PROTAC and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure the PROTAC is in a single ionic state.[7]

  • High System Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[1]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[1]

Q2: I'm observing broad peaks and poor resolution. How can I improve this?

A2: Broad peaks can result from both chemical and physical issues within the HPLC system.[6][8]

  • Suboptimal Mobile Phase Composition: The organic solvent and its ratio to the aqueous phase may not be ideal for your PROTAC.

    • Solution: Experiment with different organic solvents like acetonitrile (ACN) and methanol.[7] Optimize the gradient slope; a shallower gradient can often improve resolution.[9]

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.[6]

    • Solution: Optimize the flow rate. While lower flow rates can sometimes improve resolution, an excessively low rate has the opposite effect.[7]

  • Column Overloading: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.[8][10]

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak broadening.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

Q3: My PROTAC is eluting very early or not retaining on the column. What should I do?

A3: Poor retention of PROTACs, especially those with hydrophilic PEG linkers, can be a challenge.

  • High Hydrophilicity: The PEG3 linker increases the hydrophilicity of the PROTAC, which can lead to weak interaction with the reversed-phase column.[11][12][13]

    • Solution: Start with a lower percentage of organic solvent in your mobile phase. Consider a column with a more hydrophobic stationary phase (e.g., C18 instead of C8).

  • Mobile Phase is Too Strong: The initial mobile phase composition may be too high in organic solvent.

    • Solution: Decrease the initial percentage of the organic component in your gradient.

Q4: I'm seeing peak splitting. What could be the cause?

A4: Peak splitting can be indicative of several issues, including the presence of multiple species or problems with the chromatography.[14]

  • Presence of Diastereomers or Rotamers: PROTACs are often complex molecules with multiple chiral centers, which can lead to the presence of diastereomers that may separate under certain HPLC conditions.[14] Some PROTACs can also exist as slowly interconverting rotamers.

    • Solution: Adjusting the column temperature can sometimes coalesce these peaks. If they are true diastereomers, you may need to optimize the mobile phase to either fully resolve them for individual collection or co-elute them if separation is not critical.

  • Column Channeling or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[8]

    • Solution: Reverse flush the column (if recommended by the manufacturer) or replace the column if it is damaged.

Data Presentation

Table 1: Typical Starting Conditions for HPLC Purification of PEG3-Containing PROTACs

ParameterRecommended Starting ConditionNotes
Column C18, 5 µm particle size, 100-120 Å pore sizeWide-pore columns are beneficial for large molecules like PROTACs.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier. Methanol can be an alternative.
Gradient 5-95% B over 20-30 minutesA shallow gradient is often necessary to resolve complex mixtures.[9]
Flow Rate 1.0 mL/min for analytical; 10-20 mL/min for preparativeAdjust based on column diameter.
Detection 254 nm and 280 nmOr a wavelength where the warhead or ligand has maximum absorbance.
Column Temperature 30-40 °CCan improve peak shape and reduce viscosity.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Purification

  • Dissolution: Dissolve the crude PROTAC sample in a suitable solvent. Dimethyl sulfoxide (DMSO) is often used initially due to the good solubility of many PROTACs. However, for injection, it is preferable to use a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.[15]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to prevent solvent-related peak distortion.[6]

Protocol 2: General HPLC Purification Method

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (injecting the sample solvent without the PROTAC) to identify any ghost peaks or system contaminants.[10]

  • Sample Injection: Inject the prepared PROTAC sample onto the column.

  • Gradient Elution: Run the gradient program to separate the PROTAC from impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main peak corresponding to the PROTAC.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the desired PROTAC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Mandatory Visualization

PROTAC_Structure cluster_0 PROTAC Molecule cluster_1 PEG3 Linker Detail Target_Protein_Ligand Target Protein Ligand Linker Linker Target_Protein_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand PEG3 -(OCH2CH2)3- Linker->PEG3

Caption: General structure of a PROTAC molecule with a PEG3 linker.

HPLC_Troubleshooting_Workflow start Start: HPLC Issue Identified issue What is the primary issue? start->issue peak_tailing Peak Tailing issue->peak_tailing Tailing broad_peaks Broad Peaks / Poor Resolution issue->broad_peaks Broadening peak_splitting Peak Splitting issue->peak_splitting Splitting check_modifier Add/Increase TFA (0.1%)? peak_tailing->check_modifier use_deactivated_column Use Base-Deactivated Column check_modifier->use_deactivated_column Yes check_connections Check for Dead Volume in Connections check_modifier->check_connections No end Issue Resolved use_deactivated_column->end check_connections->end optimize_gradient Is the gradient shallow enough? broad_peaks->optimize_gradient reduce_sample_load Reduce Sample Concentration/Volume optimize_gradient->reduce_sample_load Yes check_sample_solvent Dissolve Sample in Mobile Phase optimize_gradient->check_sample_solvent No reduce_sample_load->end check_sample_solvent->end adjust_temp Adjust Column Temperature (for rotamers) peak_splitting->adjust_temp check_column_health Inspect/Replace Column (for voids/blockage) adjust_temp->check_column_health check_column_health->end

Caption: Troubleshooting workflow for common HPLC purification issues.

References

Boc-NH-PEG3-sulfonic acid stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Boc-NH-PEG3-sulfonic acid under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the successful use of this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing unexpected cleavage of the Boc protecting group during my experiment. What are the likely causes?

A1: The tert-butoxycarbonyl (Boc) group is known to be sensitive to acidic conditions.[1][2] Accidental exposure to strong acids is the most common reason for premature deprotection. Consider the following potential sources of acidity in your experiment:

  • Reagent Purity: Ensure all solvents and reagents are free from acidic impurities.

  • pH of Buffers: Verify the pH of all aqueous buffers used. Prolonged exposure to even mildly acidic conditions (pH < 5) can lead to slow hydrolysis of the Boc group, especially at elevated temperatures.

  • Acidic Additives: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even in trace amounts, will rapidly cleave the Boc group.[1][3]

Q2: How stable is this compound in basic conditions?

A2: The Boc protecting group is generally stable to most bases and nucleophiles.[2] Therefore, this compound is expected to be stable in basic solutions. However, it is good practice to avoid prolonged exposure to very strong bases (e.g., > 1M NaOH) at high temperatures, as this could potentially lead to unforeseen degradation pathways of the PEG linker or the sulfonic acid group.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound as a solid in a cool, dry place, protected from light. A desiccator at -20°C is ideal. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at -20°C. Avoid repeated freeze-thaw cycles.

Q4: I am having trouble dissolving this compound in my desired solvent.

A4: this compound contains a hydrophilic PEG linker and a sulfonic acid group, which enhances its water solubility.[][5][6] It should be readily soluble in water and other polar solvents. If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Try polar aprotic solvents such as DMF or DMSO.

  • pH Adjustment: The sulfonic acid group is acidic.[6] Adjusting the pH of your aqueous solution towards neutral or slightly basic may improve solubility.

  • Gentle Warming: Gentle warming (e.g., to 30-40°C) can aid dissolution. However, avoid high temperatures for extended periods to prevent potential degradation.

Stability Data Summary

ConditionpH RangeTemperature RangeExpected StabilityPrimary Degradation Pathway
Acidic < 4Ambient to HighLow Acid-catalyzed hydrolysis of the Boc group.[1]
Mildly Acidic 4 - 6AmbientModerate Slow hydrolysis of the Boc group over time.
Neutral 6 - 8Ambient to ModerateHigh Generally stable.
Basic > 8Ambient to ModerateHigh Generally stable; the Boc group is base-resistant.[2]

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions.

1. Materials:

  • This compound

  • Buffers of desired pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS) for product identification

  • Incubator or water bath

2. Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Divide each solution into aliquots for different time points and temperatures.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Immediately quench any reaction by neutralizing the pH if necessary and store at -20°C until analysis.

  • Analyze the samples by HPLC to quantify the remaining percentage of intact this compound.

  • Use MS to identify any degradation products, such as the deprotected NH2-PEG3-sulfonic acid.

9. Data Analysis:

  • Plot the percentage of intact this compound against time for each pH and temperature condition.

  • Determine the half-life (t½) of the compound under each condition.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

cluster_conditions Experimental Conditions cluster_reagents Reagents & Solvents pH pH Degradation_Products Degradation_Products pH->Degradation_Products Low pH Temperature Temperature Temperature->Degradation_Products High Temp Time Time Time->Degradation_Products Prolonged Acidic Contaminants Acidic Contaminants Acidic Contaminants->Degradation_Products Presence Strong Bases Strong Bases Strong Bases->Degradation_Products Potential for long-term degradation Boc-NH-PEG3-sulfonic_acid Boc-NH-PEG3-sulfonic_acid Stable_Compound Stable_Compound Boc-NH-PEG3-sulfonic_acid->Stable_Compound Optimal Conditions (Neutral pH, Low Temp) Boc-NH-PEG3-sulfonic_acid->Degradation_Products Stress Conditions

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Preventing Protein Aggregation with Boc-NH-PEG3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation when modifying proteins with Boc-NH-PEG3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional chemical linker. It contains a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal sulfonic acid group. The Boc group is a temporary protecting group for the amine, which can be removed under acidic conditions to allow for subsequent reactions. The PEG linker is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the modified molecule. The sulfonic acid is a strong acid, introducing a permanent negative charge. This reagent is often used in bioconjugation, for example, in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems.

Q2: What are the primary reasons for protein aggregation when using this modifier?

Protein aggregation during modification with this compound can be attributed to several factors:

  • Electrostatic Perturbation: The introduction of the strongly negatively charged sulfonic acid group can significantly alter the protein's surface charge distribution and its isoelectric point (pI). This can lead to new electrostatic interactions that favor aggregation, particularly if the pH of the solution is close to the new pI of the modified protein.

  • Conformational Changes: The covalent attachment of the PEG linker can induce localized or global changes in the protein's three-dimensional structure. These changes might expose hydrophobic patches that are normally buried within the protein's core, leading to hydrophobic interactions between protein molecules and subsequent aggregation.

  • Reaction Conditions: The chemical environment required for the conjugation reaction, such as pH, temperature, and the presence of organic co-solvents for the reagent, can be stressful for the protein, potentially leading to its partial unfolding and aggregation.

  • High Protein Concentration: At higher concentrations, the proximity of protein molecules increases, which can accelerate the rate of aggregation, especially if the protein has an inherent tendency to self-associate.

Q3: What initial steps can I take to minimize aggregation during the labeling reaction?

To proactively minimize aggregation, consider the following:

  • Optimize Reaction pH: The pH of your reaction buffer is critical. It must be a compromise between the optimal pH for the conjugation chemistry and the pH at which your protein is most stable. A pH screening study is highly recommended.

  • Control Temperature: Perform the reaction at a temperature that maintains the structural integrity of your protein. Lowering the temperature (e.g., to 4°C) can often slow down the kinetics of aggregation.

  • Use Stabilizing Excipients: The inclusion of excipients in the reaction buffer can significantly enhance protein stability. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and specific amino acids (e.g., arginine, glycine).

  • Work at Lower Protein Concentrations: If feasible for your application, reducing the protein concentration can decrease the likelihood of intermolecular interactions that lead to aggregation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Visible Precipitate/Turbidity During Reaction Protein is aggregating under the current reaction conditions (pH, temperature, buffer).1. Immediately pellet the aggregates by centrifugation. 2. Perform a buffer screen to find a more suitable pH and buffer system. 3. Lower the reaction temperature. 4. Add stabilizing excipients to the reaction buffer (see table below).
Increased Soluble Aggregates Post-Conjugation (detected by DLS or SEC-MALS) The modified protein is less stable than the unmodified protein in the current buffer.1. Optimize the purification and storage buffers for the modified protein. 2. Screen for effective stabilizing excipients to include in the final formulation. 3. Consider a different conjugation strategy if the modification is inherently destabilizing.
Low Yield of Monomeric, Modified Protein Significant loss of protein to aggregation during the reaction and/or purification steps.1. Systematically optimize the entire workflow, from reaction to storage. 2. Conduct a small-scale screen of various excipients and buffer conditions to identify a formulation that maximizes both modification efficiency and protein stability.
Product Aggregates Over Time in Storage The final formulation is not suitable for long-term stability of the modified protein.1. Perform a long-term stability study with different buffer formulations containing various excipients. 2. If storing frozen, screen for appropriate cryoprotectants. 3. Ensure the storage temperature is optimal.

Efficacy of Common Anti-Aggregation Excipients

The following table summarizes common excipients used to prevent protein aggregation. The optimal excipient and its concentration are protein-dependent and should be determined empirically.

Excipient Typical Concentration Range Primary Mechanism of Action
Arginine50 - 500 mMSuppresses protein-protein interactions.
Sucrose5% - 10% (w/v)Stabilizes the native protein structure through preferential exclusion.
Trehalose5% - 10% (w/v)Similar to sucrose, promotes protein hydration and stability.
Glycerol10% - 20% (v/v)Increases solvent viscosity and stabilizes the protein's folded state.
Glycine100 - 250 mMCan reduce non-specific interactions and improve solubility.
Polysorbate 20/800.01% - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes a general method for conjugating the carboxylic acid group of a protein (e.g., on aspartic or glutamic acid residues) or a primary amine (after activation of the sulfonic acid) with this compound using EDC/Sulfo-NHS chemistry.

  • Reagent Preparation:

    • Prepare a stock solution of your protein in an amine-free buffer (e.g., MES or HEPES) at a pH suitable for its stability.

    • Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 100 mg/mL).

    • Freshly prepare solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same amine-free buffer.

  • Activation of Carboxyl Groups (if targeting protein amines):

    • This step is not directly applicable for conjugating the sulfonic acid group. A different chemistry would be required to activate the sulfonic acid for reaction with protein amines.

  • Conjugation Reaction (targeting protein carboxyl groups):

    • This is a less common reaction. Typically, the amine group of the PEG linker would be deprotected and reacted with an activated carboxyl group on the protein.

  • Alternative Conjugation (targeting protein amines after activating the PEG linker's amine):

    • First, the Boc group on this compound must be removed using an acid like trifluoroacetic acid (TFA).

    • The now free amine on the PEG linker can be reacted with a protein's activated carboxyl groups (using EDC/Sulfo-NHS).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris buffer) to a final concentration of 20-50 mM to consume any unreacted activated esters.

  • Purification:

    • Remove excess reagents and byproducts, and separate the modified protein from the unmodified protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Quantification of Protein Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[1][2][3]

  • Sample Preparation:

    • Filter your protein solution through a low-protein-binding 0.22 µm syringe filter to remove dust and large, pre-existing aggregates.[4]

    • Use a buffer that has also been filtered.

  • Instrument Setup:

    • Set the instrument to the desired temperature, typically the temperature at which the protein will be stored or used.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Carefully pipette the filtered protein sample into a clean DLS cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The DLS software will provide an intensity-weighted size distribution.

    • Look for the presence of larger species (oligomers and aggregates) in addition to the monomeric protein peak.

    • The polydispersity index (PDI) gives an indication of the heterogeneity of the sample; a higher PDI suggests a greater degree of aggregation.

Protocol 3: Analysis of Aggregates by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for separating proteins by size and determining their absolute molar mass, allowing for the accurate quantification of monomers, dimers, and higher-order aggregates.[5][6][7]

  • System Setup:

    • Equilibrate the SEC column with a filtered and degassed mobile phase that is compatible with your protein and the column.[6]

    • Ensure stable baselines for the UV, MALS, and refractive index (RI) detectors.[8]

  • Sample Preparation:

    • Filter your protein sample through a 0.1 or 0.22 µm filter immediately before injection.[8]

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Collect data from all detectors throughout the elution.

  • Data Analysis:

    • Use the appropriate software to analyze the data. The software will use the signals from the MALS and RI detectors to calculate the molar mass of the species eluting at each time point.

    • Integrate the peaks corresponding to the monomer and various aggregate species to determine their relative abundance.

Visualizations

experimental_workflow start Start: Protein Solution reagent_prep Prepare Reagents (Protein, PEG-Linker, Buffers) start->reagent_prep conjugation Conjugation Reaction (Optimized pH, Temp, Excipients) reagent_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purification (e.g., SEC, IEX) quenching->purification analysis Analysis of Aggregation (DLS, SEC-MALS) purification->analysis final_product Final Product: Soluble, Modified Protein analysis->final_product

Caption: Experimental workflow for protein modification and aggregation analysis.

logical_relationship modification Protein Modification (this compound) charge_alteration Altered Surface Charge & pI modification->charge_alteration conformational_change Conformational Change (Hydrophobic Exposure) modification->conformational_change aggregation Protein Aggregation charge_alteration->aggregation conformational_change->aggregation optimization Optimization of: - pH - Temperature - [Protein] prevention Prevention of Aggregation optimization->prevention excipients Addition of Stabilizing Excipients excipients->prevention prevention->aggregation

Caption: Key factors influencing protein aggregation and prevention strategies.

References

Technical Support Center: Optimizing PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC's mechanism of action?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4][5] An optimally designed linker orients the E3 ligase correctly to effectively ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[3][] The linker's length, chemical composition, and flexibility are not merely for spacing; they are key determinants of the PROTAC's overall performance, influencing the stability and geometry of the ternary complex.[7][8]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ternary_Complex Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.
Q2: How does linker length and composition quantitatively impact PROTAC efficacy?

A2: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[9] However, empirical data shows that linker length and composition have a profound effect on degradation potency (DC50) and maximal degradation (Dmax).[10] A linker that is too short can cause steric hindrance, preventing ternary complex formation, while a linker that is too long may lead to an unstable or unproductive complex.[1][11] The composition, such as using flexible polyethylene glycol (PEG) versus more rigid alkyl chains, affects solubility, cell permeability, and the ability to achieve a productive conformation.[10][12] It is crucial to experimentally screen a range of linker lengths and compositions to find the optimum for a given system.[10][13]

Table 1: Impact of Linker Length on TBK1 Degradation Data summarized from a study on TANK-binding kinase 1 (TBK1) degradation. A minimum linker length was required to observe degradation.[10]

PROTAC Variant Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC A Alkyl/Ether 7 >1000 No degradation
PROTAC B Alkyl/Ether 12 Submicromolar >90
PROTAC C Alkyl/Ether 21 3 96

| PROTAC D | Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation Data summarized from a study on ERα degradation showing an optimal length for maximal efficacy.[14]

PROTAC Compound Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC 1 PEG 9 >1000 <20
PROTAC 2 PEG 12 ~500 ~60
PROTAC 3 PEG 16 ~100 >90

| PROTAC 4 | PEG | 19 | ~750 | ~50 |

Troubleshooting Guides

Issue 1: My PROTAC shows high binding affinity to the target and E3 ligase in binary assays, but it fails to induce target degradation.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex, a problem frequently linked to suboptimal linker design.[15]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Linker Length: The linker may be too short, causing steric clashes, or too long, resulting in an unproductive complex.[1][15]

    • Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[9]

  • Unfavorable Ternary Complex Conformation: The linker may orient the target in a way that lysine residues are not accessible for ubiquitination.[8]

    • Solution: Alter linker rigidity. Experiment with more rigid (e.g., containing piperazine/piperidine) or more flexible (e.g., PEG/alkyl) linkers to change the relative orientation of the proteins.[12][15]

  • Incorrect Linker Attachment Points: The points where the linker connects to the two ligands are crucial for maintaining binding affinity and achieving the correct orientation.[]

    • Solution: Analyze the solvent-exposed surfaces of the ligands. If possible, synthesize new PROTACs with the linker attached to different, solvent-exposed positions.[]

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations due to its physicochemical properties, which are heavily influenced by the linker.[9]

    • Solution: Modify the linker to balance hydrophilicity and lipophilicity. Incorporating PEG units can sometimes improve solubility.[17] Confirm intracellular target engagement using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[9][18]

Troubleshooting_Workflow Troubleshooting Workflow for Poor Degradation Start Start: PROTAC shows no degradation Check_Binary 1. Confirm Binary Binding (Target & E3 Ligase) Start->Check_Binary Check_Permeability 2. Assess Cell Permeability & Target Engagement (e.g., CETSA) Check_Binary->Check_Permeability Binding OK No_Binding Issue: Poor Ligand Affinity Check_Binary->No_Binding Binding Fails Check_Ternary 3. Evaluate Ternary Complex Formation (e.g., NanoBRET, SPR) Check_Permeability->Check_Ternary Permeable No_Permeability Issue: Poor Physicochemical Properties Check_Permeability->No_Permeability Not Permeable Check_Ub 4. Check for Target Ubiquitination Check_Ternary->Check_Ub Complex Forms No_Ternary Issue: Steric Hindrance or Unstable Complex Check_Ternary->No_Ternary No Complex Optimize_Linker Outcome: Redesign Linker (Length, Composition, Attachment) Check_Ub->Optimize_Linker No Ubiquitination No_Ub Issue: Non-productive Complex Geometry No_Permeability->Optimize_Linker No_Ternary->Optimize_Linker No_Ub->Optimize_Linker

Caption: A logical workflow for troubleshooting ineffective PROTACs.
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an intrinsic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][15][19] While inherent to the mechanism, its severity can be modulated by linker design.

Mitigation Strategies:

  • Confirm the Effect: Run a wide dose-response experiment to confirm that you are observing a true hook effect, which will appear as a bell-shaped degradation curve.[9]

  • Enhance Ternary Complex Cooperativity: A primary goal of linker optimization is to achieve positive cooperativity, where the binding of one protein to the PROTAC increases the binding affinity of the second protein.[10] This stabilizes the ternary complex relative to the binary complexes.

    • Solution: Systematically modify linker length, rigidity, and composition. There is no single rule, and this must be determined empirically for each POI-E3 pair. A more rigid linker may pre-organize the PROTAC into a conformation that favors cooperative ternary complex formation.[15]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This is the cornerstone technique for quantifying PROTAC efficacy by measuring the reduction in target protein levels to determine DC50 and Dmax values.[3]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[20] Allow cells to adhere overnight.

    • Prepare serial dilutions of your PROTAC variants in the appropriate cell culture medium. A typical concentration range is 1 nM to 10,000 nM.[20]

    • Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO at ≤ 0.1%).[20]

    • Incubate the cells for a desired time period (e.g., 2-24 hours) to assess degradation kinetics.[20]

  • Cell Lysis:

    • After incubation, place plates on ice and wash cells twice with ice-cold PBS.[20]

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[20]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing periodically.[20]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoblotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.[20]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Visualize bands using an ECL substrate and quantify band intensities using densitometry software.[2]

    • Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control for each concentration.

Protocol 2: Assaying for Ternary Complex Formation (Conceptual Overview)

Directly measuring ternary complex formation is crucial for understanding why a PROTAC is or is not working. Several biophysical techniques can be used.[19]

Common Methodologies:

  • NanoBRET™/HiBiT: A live-cell assay where the target protein is tagged with a NanoLuc® donor and the E3 ligase with an acceptor (e.g., HaloTag®). PROTAC-induced proximity results in a measurable energy transfer (BRET).[18][21] This method provides data on complex formation within a physiological cellular context.

  • AlphaLISA®: An in vitro proximity assay using donor and acceptor beads conjugated to antibodies or tags for the POI and E3 ligase. When the ternary complex forms, the beads are brought close enough to generate a chemiluminescent signal.[5][22]

  • Surface Plasmon Resonance (SPR): An in vitro, label-free technique to measure binding kinetics and affinities. In a typical setup, one protein is immobilized on a sensor chip, and the binding of the PROTAC followed by the second protein is measured in real-time.[19]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters of binary and ternary complex formation.[19]

References

Removal of unreacted Boc-NH-PEG3-sulfonic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted Boc-NH-PEG3-sulfonic acid from Reaction Mixture

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a hydrophilic linker containing a Boc-protected amine, a three-unit polyethylene glycol (PEG) chain, and a terminal sulfonic acid group.[1][2][3] The hydrophilic PEG linker increases the water solubility of compounds it's attached to.[1] Its removal after a conjugation reaction is critical to ensure the purity of the final product, which is essential for accurate downstream analysis and applications, preventing interference from the unreacted linker.

Q2: What are the primary methods for removing unreacted this compound?

The choice of purification method depends on the properties of your target molecule (the molecule to which the PEG linker is being conjugated). The most effective methods leverage the significant differences in size, charge, or polarity between the small PEG linker (MW: 357.42 g/mol ) and the typically much larger conjugate.[2][3]

  • For Large Biomolecules (e.g., Proteins >10 kDa): Size-based methods are highly effective. These include Size Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration.[][5][6]

  • For Peptides and Small Molecules: Methods based on charge and polarity are more suitable. These include Ion Exchange Chromatography (IEX), specifically anion exchange, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][6][7]

Q3: How does the sulfonic acid group influence the purification strategy?

The sulfonic acid group is a strong acid, meaning it is negatively charged (anionic) over a wide pH range. This property can be effectively exploited for purification using Anion Exchange Chromatography (IEX). The negatively charged unreacted linker will bind strongly to an anion exchange resin, while the conjugate, depending on its overall charge, may bind differently or flow through, allowing for separation.

Q4: Can I remove the Boc protecting group during the workup?

The t-Boc protecting group can be removed under acidic conditions.[1][8] If your target molecule is stable to acid, you could potentially combine the deprotection and purification steps. However, the primary goal is typically to remove the entire unreacted linker first to ensure a clean product. If deprotection is desired, it is often performed after the initial purification.

Q5: How can I monitor the purification process effectively?

Several analytical techniques can assess the removal of the unreacted linker and determine the purity of the final product:[9]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC are powerful tools for quantifying the amount of remaining unreacted PEG linker.[9][10]

  • Mass Spectrometry (MS): Techniques like LC-MS or MALDI-TOF can confirm the mass of the desired PEGylated product and the absence of the smaller unreacted linker.[9]

  • SDS-PAGE (for proteins): For protein conjugations, a successful reaction and purification will show a band shift corresponding to the increased molecular weight of the PEGylated protein, with no smaller fragments present.[9]

Purification Method Selection and Comparison

The following table summarizes the recommended methods for removing unreacted this compound, helping you choose the most appropriate technique for your experiment.

Purification MethodSeparation PrincipleIdeal ForAdvantagesDisadvantages
Anion Exchange Chromatography (IEX) Net ChargePeptides, Proteins, Charged MoleculesHigh resolution and capacity.[] Exploits the strong negative charge of the sulfonic acid group for excellent separation.Requires optimization of pH and salt gradient; the charge of the target molecule is a critical factor.
Size Exclusion Chromatography (SEC) Molecular Size (Hydrodynamic Radius)Large Biomolecules (>10 kDa)Gentle, non-denaturing conditions; effective for removing small molecules from large ones.[][5]Can be slow; resolution may be insufficient if the size difference between product and impurity is small.[11]
Reverse-Phase HPLC (RP-HPLC) Polarity (Hydrophobicity)Peptides, Small MoleculesHigh resolution; can often separate species with very similar properties.[7][10]Requires use of organic solvents which may be detrimental to some biomolecules; can be complex to develop methods.
Dialysis / Ultrafiltration Molecular Weight Cutoff (MWCO)Large Biomolecules (>10 kDa)Simple setup, gentle on samples, good for buffer exchange.[6]Slow process; may not achieve complete removal of the impurity; risk of product loss due to non-specific binding.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Unreacted this compound remains after purification. IEX: Suboptimal pH or salt gradient.Adjust the pH to maximize the charge difference between your product and the linker. Use a shallower salt gradient to improve resolution.[9]
SEC: Poor resolution between the product and the PEG linker.Ensure the column's fractionation range is appropriate. A longer column or a slower flow rate can improve resolution.[9][12]
RP-HPLC: Co-elution of product and linker.Optimize the gradient of the organic solvent. A shallower gradient often improves separation of compounds with similar polarities.[7]
Dialysis: Insufficient dialysis time or incorrect MWCO.Increase dialysis duration and perform at least 3-4 buffer changes with a large volume. Ensure the membrane's MWCO is at least 10-20 times smaller than your product but significantly larger than the linker (357 Da).
Low recovery of the PEGylated product. IEX/RP-HPLC: Irreversible binding to the column.Modify elution conditions. For IEX, increase the final salt concentration. For RP-HPLC, increase the final organic solvent percentage.[9]
Dialysis: Non-specific binding to the membrane.Use a membrane material known for low protein binding (e.g., regenerated cellulose).[6] Consider adding a small amount of non-ionic surfactant to the buffer if compatible with your product.
General: Product precipitation or aggregation.Optimize buffer conditions (pH, ionic strength) to maintain product solubility.[12] Perform purification steps at a lower temperature (e.g., 4°C).[13]
Product aggregation observed after purification. SEC: High pressure during chromatography.Reduce the flow rate to lower the backpressure.[12]
General: Unstable product.Screen different buffer conditions (pH, excipients) to find one that enhances the stability of your PEGylated molecule.[13]

Experimental Workflows & Protocols

Below are diagrams and protocols for the most common purification strategies.

G cluster_0 Purification Workflow start Crude Reaction Mixture decision What is the nature of your target molecule? start->decision large_mol Large Biomolecule (>10 kDa) decision->large_mol small_mol Small Molecule / Peptide (<10 kDa) decision->small_mol sec Size Exclusion Chromatography (SEC) large_mol->sec dialysis Dialysis / Ultrafiltration large_mol->dialysis iex Anion Exchange Chromatography (IEX) small_mol->iex rphplc Reverse-Phase HPLC (RP-HPLC) small_mol->rphplc analysis Purity Analysis (HPLC, MS) sec->analysis dialysis->analysis iex->analysis rphplc->analysis

Caption: Decision tree for selecting a purification method.

Protocol 1: Removal by Anion Exchange Chromatography (IEX)

This method is ideal for separating the highly negatively charged this compound from peptides or proteins.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Prepare a low ionic strength buffer at a pH where your target molecule has a different net charge than the linker (e.g., 20 mM Tris, pH 8.0).

    • Elution Buffer (Buffer B): Prepare Buffer A containing a high concentration of salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CVs) of Binding Buffer until the conductivity and pH are stable.

  • Sample Preparation and Loading:

    • Ensure your sample is in, or has been buffer-exchanged into, the Binding Buffer.

    • Filter the sample through a 0.22 µm syringe filter.

    • Load the sample onto the equilibrated column.

  • Washing: Wash the column with 3-5 CVs of Binding Buffer to remove any unbound molecules.

  • Elution: Elute bound molecules using a linear gradient from 0% to 100% Buffer B over 10-20 CVs. The highly charged this compound will bind tightly and elute at a high salt concentration, likely separating it from your target molecule.

  • Fraction Analysis: Collect fractions and analyze them by HPLC and/or MS to identify those containing the purified product.

G cluster_1 Two-Step EDC/NHS Coupling & Purification start Start activation Step 1: Carboxyl Activation (PEG-Acid + EDC/NHS) pH 4.7 - 6.0 start->activation 15-30 min @ RT end End coupling Step 2: Amine Coupling (Add Amine-Molecule) pH 7.2 - 8.5 activation->coupling 1-2 hr @ RT or O/N @ 4°C quench Step 3: Quench Reaction (Add Tris or Glycine) coupling->quench 15 min @ RT purify Step 4: Purify Conjugate (SEC, IEX, or RP-HPLC) quench->purify characterize Step 5: Characterize Product (HPLC, MS, SDS-PAGE) purify->characterize characterize->end

Caption: General workflow for a reaction followed by purification.

Protocol 2: Removal by Size Exclusion Chromatography (SEC)

This protocol is best suited for purifying large biomolecules (like antibodies or proteins) from the small unreacted linker.

  • Buffer and Column Preparation:

    • SEC Running Buffer: Prepare an appropriate buffer for your biomolecule's stability (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Degas the buffer thoroughly.

    • Equilibrate the SEC column with at least 2 CVs of running buffer at the intended flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Concentrate the reaction mixture if necessary.

    • Filter the sample through a 0.22 µm syringe filter to remove any precipitates.[9]

  • Sample Injection:

    • Inject the filtered sample onto the column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[9][12]

  • Elution: Elute the sample with the SEC Running Buffer at a constant, optimized flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated biomolecule will pass through the column more quickly and elute in the earlier fractions (closer to the void volume), while the small, unreacted this compound will enter the pores of the chromatography media and elute in later fractions.[12]

  • Purity Assessment: Analyze the collected fractions using HPLC or SDS-PAGE to confirm the separation and pool the fractions containing the pure product.

References

Technical Support Center: Mass Spectrometry Analysis of Boc-NH-PEG3-Sulfonic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG3-sulfonic acid modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of the this compound modification?

A1: The chemical formula for the this compound moiety is C₁₃H₂₆N₂O₇S. The monoisotopic mass is 354.1464 Da. This value should be used when searching for modified peptides in high-resolution mass spectrometry data.

Q2: What are the key challenges in the mass spectrometry analysis of peptides with this modification?

A2: The primary challenges include:

  • Ionization Suppression: The PEG component can sometimes suppress the ionization of the peptide.[1]

  • Complex Fragmentation: The modification can lead to complex fragmentation patterns in MS/MS analysis, with contributions from the peptide backbone, the Boc group, the PEG linker, and the sulfonic acid group.

  • In-source Fragmentation: The labile nature of the Boc group and the PEG chain can lead to fragmentation in the ion source, complicating the MS1 spectrum.[2]

  • Multiple Charge States: The presence of the acidic sulfonic acid group and basic amino acid residues in the peptide can result in the observation of multiple charge states.

Q3: Is the this compound modification expected to alter the chromatographic retention time of a peptide?

A3: Yes. The PEG component increases the hydrophilicity of the peptide, which will likely decrease its retention time on a reversed-phase column. The overall effect will also depend on the amino acid sequence of the peptide.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for the Modified Peptide

Q: I am not able to detect my this compound modified peptide, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Ionization Suppression The PEG moiety can suppress the ionization of the peptide.[1] - Optimize ESI source parameters: Adjust spray voltage, capillary temperature, and gas flows. - Try a different ionization source: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3]
Sample Purity The sample may contain contaminants that interfere with ionization, such as salts or detergents. - Desalt the sample: Use C18 spin columns or similar desalting techniques before MS analysis. - Ensure high-purity solvents: Use LC-MS grade solvents for sample preparation and chromatography.
Incomplete Modification The modification reaction may not have gone to completion, resulting in a low abundance of the desired product. - Analyze the reaction mixture: Check for the presence of the unmodified peptide. - Optimize the modification reaction: Adjust reaction time, temperature, or reagent concentrations.
Poor Chromatographic Peak Shape The modified peptide may be interacting with the column, leading to broad peaks and low signal-to-noise. - Optimize the LC gradient: A shallower gradient may improve peak shape. - Add ion-pairing agents: A small amount of trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape for peptides.[2]
Issue 2: Complex and Difficult-to-Interpret Mass Spectra

Q: My mass spectrum (MS1) shows multiple peaks that I cannot identify, making it difficult to find my modified peptide.

A: A complex MS1 spectrum is often due to in-source fragmentation, the presence of adducts, or sample heterogeneity.

Potential Cause Troubleshooting Steps
In-source Fragmentation The Boc group is labile and can be lost in the ion source, resulting in a peak corresponding to the peptide with the NH-PEG3-sulfonic acid modification.[2] The PEG chain can also fragment.[4] - Lower the fragmentor/cone voltage: This will reduce the energy in the ion source and minimize in-source fragmentation. - Look for characteristic neutral losses: The loss of the Boc group corresponds to a neutral loss of 100.0528 Da (C₅H₈O₂). A loss of isobutylene (56.0626 Da) from the Boc group is also common.[1][5]
Adduct Formation Peptides can form adducts with salts (e.g., Na⁺, K⁺) or solvents (e.g., acetonitrile). - Check for common adducts: Look for peaks at [M+Na]⁺, [M+K]⁺, or [M+ACN+H]⁺. - Improve sample cleanup: Ensure thorough desalting of the sample.
Sample Heterogeneity The sample may contain a mixture of unmodified peptide, partially modified peptide, and fully modified peptide. - Purify the sample: Use HPLC to purify the modified peptide before MS analysis.
Issue 3: Ambiguous MS/MS Fragmentation Pattern

Q: I can isolate the precursor ion for my modified peptide, but the MS/MS spectrum is difficult to interpret and does not provide clear sequence information.

A: The fragmentation of this compound modified peptides can be complex. Understanding the expected fragmentation pathways is key to interpretation.

Potential Cause Troubleshooting Steps
Fragmentation of the Modification The modification itself can fragment, leading to product ions that are not related to the peptide backbone. - Look for characteristic losses from the Boc group: Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][5] - Look for fragmentation of the PEG linker: Characteristic losses of ethylene glycol units (44 Da).[6] - Consider the sulfonic acid group: While the sulfonic acid group itself is relatively stable, its presence can influence fragmentation of the peptide backbone.[7][8]
Low-Energy Fragmentation Standard collision-induced dissociation (CID) may not provide enough energy to fragment the peptide backbone efficiently, especially if the modification is fragmenting preferentially. - Increase collision energy: This may promote fragmentation of the peptide backbone. - Use a different fragmentation method: If available, consider Higher-energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Electron Capture Dissociation (ECD). ETD and ECD are particularly useful for preserving labile modifications while fragmenting the peptide backbone.
Charge State of the Precursor Ion The charge state of the precursor ion can influence the fragmentation pattern. - Analyze different charge states: If multiple charge states are present, acquire MS/MS spectra for each to see which provides the most informative fragmentation.

Quantitative Data Summary

The following table summarizes the key masses associated with the this compound modification that are useful for data analysis.

Description Chemical Formula Monoisotopic Mass (Da)
This compound moietyC₁₃H₂₆N₂O₇S354.1464
Neutral loss of Boc groupC₅H₈O₂100.0528
Neutral loss of isobutylene from Boc groupC₄H₈56.0626
Neutral loss of a single PEG unitC₂H₄O44.0262

Experimental Protocols

Protocol: LC-MS/MS Analysis of a this compound Modified Peptide

1. Sample Preparation

  • Reconstitution: Reconstitute the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.

  • Desalting (if necessary): If the sample contains a high concentration of salts, use a C18 ZipTip or equivalent to desalt the peptide solution according to the manufacturer's protocol. Elute the peptide in 50-70% acetonitrile with 0.1% formic acid.

  • Dilution: Dilute the desalted peptide solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in water for LC-MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 40% B over 30 minutes, followed by a wash at 95% B and re-equilibration at 5% B. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS and MS/MS)

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • MS1 Scan Range: m/z 300-2000.

  • Source Parameters:

    • Spray Voltage: 3.5-4.5 kV.

    • Capillary Temperature: 275-350 °C.

    • Sheath and Aux Gas Flow: Optimize for stable spray.

  • MS/MS Method: Data-dependent acquisition (DDA).

    • Precursor Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

    • Isolation Window: 1.5-2.0 m/z.

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Use a stepped or normalized collision energy (e.g., 25-35 NCE) to obtain a range of fragment ions.

    • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the selection of lower abundance precursors.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Reconstitution Peptide Reconstitution Desalting Desalting (C18) Reconstitution->Desalting Dilution Dilution for Injection Desalting->Dilution LC_Separation Reversed-Phase LC Separation Dilution->LC_Separation MS1_Scan MS1 Scan (Precursor Ions) LC_Separation->MS1_Scan DDA Data-Dependent MS/MS MS1_Scan->DDA Database_Search Database Search (Identify Peptide) DDA->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Reporting Reporting Manual_Validation->Reporting fragmentation_pathway Precursor [M+nH]ⁿ⁺ Boc-NH-PEG3-SO₃H-Peptide Loss_Boc Loss of Boc (-100 Da) Precursor->Loss_Boc In-source or CID Loss_Isobutylene Loss of Isobutylene (-56 Da) Precursor->Loss_Isobutylene CID Loss_PEG_unit Loss of PEG unit (-44 Da) Precursor->Loss_PEG_unit CID b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Unveiling the Role of Boc-NH-PEG3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead to bind the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a passive spacer but an active contributor to the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.

This guide provides a comparative analysis of Boc-NH-PEG3-sulfonic acid against other commonly employed PROTAC linkers. While direct, head-to-head experimental data for this specific sulfonic acid-containing linker is limited in publicly available literature, this document will leverage data from closely related polyethylene glycol (PEG) linkers and fundamental medicinal chemistry principles to objectively evaluate its potential performance.

The Critical Role of the PROTAC Linker

The linker's length, composition, and rigidity are pivotal in dictating a PROTAC's overall success. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. Key properties influenced by the linker include:

  • Solubility and Cell Permeability: The linker significantly impacts the PROTAC's ability to dissolve in aqueous environments and cross the cell membrane to reach its intracellular target.

  • Ternary Complex Formation: The linker's flexibility and length determine the spatial orientation of the target protein and E3 ligase, affecting the stability and cooperativity of the ternary complex.

  • Pharmacokinetics: The linker's chemical nature can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC molecule.

Comparative Analysis of PROTAC Linkers

The most prevalent PROTAC linkers are based on polyethylene glycol (PEG) and alkyl chains. The introduction of a sulfonic acid group to a PEG linker, as in this compound, is a strategy aimed at further modulating the physicochemical properties of the resulting PROTAC.

This compound combines the features of a short PEG chain with a terminal sulfonic acid group. The Boc (tert-butyloxycarbonyl) protecting group allows for straightforward conjugation to a warhead or E3 ligase ligand during PROTAC synthesis.

Potential Advantages of a Sulfonic Acid Moiety:

  • Enhanced Aqueous Solubility: The sulfonic acid group is a strong acid and is ionized at physiological pH, which can significantly increase the water solubility of the PROTAC molecule. This is a critical advantage, as poor solubility is a common challenge in PROTAC development.[1]

  • Modulation of Physicochemical Properties: The introduction of a charged group can alter the overall polarity and hydrogen bonding capacity of the linker, potentially influencing cell permeability and interactions with biological targets.

Comparison with Common Linker Types:

Quantitative Data Presentation

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
MZ1PEG3~100>90[2]
PROTAC with PEG4 linkerPEG4OptimalHigh[3]
PROTAC with longer PEG linkerPEG >4WeakerLower[2]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

This data illustrates a clear structure-activity relationship where linker length is a critical determinant of degradation efficiency.[3] An optimal linker length, often found through empirical screening, is necessary to achieve high potency and efficacy.

Table 2: Comparison of Pan-BET vs. Selective BRD4 Degraders

DegraderTarget SelectivityE3 LigaseKey Linker FeaturesDC50 (BRD4, nM)Reference
dBET1Pan-BET (BRD2/3/4)CRBNNot specified<100[4]
MZ1BRD4 selectiveVHLPEG3~100[2]
PLX-3618BRD4 selectiveDCAF11Not specifiedPotent[5]

The selectivity of a PROTAC can be influenced by the linker's ability to promote favorable protein-protein interactions within the ternary complex, leading to preferential degradation of one target over closely related family members.[6][7]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key assays used to evaluate PROTAC performance.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Objective: To determine the dose-dependent degradation of a target protein induced by a PROTAC and calculate the DC50 value.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Prepare serial dilutions of the PROTAC in fresh culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This protocol provides a framework for measuring the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex in a homogenous format.[3][6]

Objective: To quantify the dose-dependent formation of a ternary complex induced by a PROTAC and determine its potency (EC50).

Materials:

  • His-tagged target protein

  • GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody labeled with a FRET acceptor (e.g., d2 or AF488)

  • PROTAC of interest

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

  • 384-well, low-volume, non-binding surface microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the proteins and antibodies in the assay buffer.

    • Perform a serial dilution of the PROTAC in DMSO, followed by a further dilution into the final assay buffer.

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" and "no protein" controls.

    • Prepare a master mix of the target protein and E3 ligase. Add 10 µL of this mix to each well. Final concentrations are typically in the low nanomolar range.

    • Incubate for 30-60 minutes at room temperature.

    • Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at the acceptor and donor wavelengths following excitation of the donor.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound.[8]

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC of interest

  • Analytical method for quantifying the PROTAC (e.g., LC-MS/MS)

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the PROTAC solution to the apical (A) or basolateral (B) compartment.

    • At specified time points, collect samples from the receiver compartment.

    • Measure the concentration of the PROTAC in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in PROTAC research.

PROTAC_Mechanism_of_Action cluster_Cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Releases

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow start Start cell_culture Cell Seeding & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer antibody Antibody Incubation transfer->antibody detection Chemiluminescent Detection antibody->detection analysis Data Analysis (DC50) detection->analysis end End analysis->end TR_FRET_Workflow start Start reagent_prep Prepare Proteins, Antibodies & PROTAC dilutions start->reagent_prep dispense_protac Dispense PROTAC to Assay Plate reagent_prep->dispense_protac add_proteins Add Target Protein & E3 Ligase dispense_protac->add_proteins add_antibodies Add Donor & Acceptor Antibodies add_proteins->add_antibodies incubation Incubate at Room Temperature add_antibodies->incubation read_plate Read Plate on TR-FRET Reader incubation->read_plate data_analysis Data Analysis (EC50) read_plate->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison: Boc-NH-PEG3-Sulfonic Acid vs. Carboxylated PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the stability, efficacy, and delivery of bioconjugates. This guide provides a comprehensive comparison of two key classes of PEG linkers: Boc-NH-PEG3-sulfonic acid and traditional carboxylated PEG linkers. We delve into their respective conjugation chemistries, the stability of the resulting linkages, and other critical performance attributes, supported by experimental protocols and data-driven insights.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely utilized in medicine and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs.[1][2][3] Their primary benefits include increased solubility, extended circulation half-life, and reduced immunogenicity.[4][5] These linkers are bifunctional, acting as a bridge to covalently attach to other molecules.[6][7] The performance of a PEGylated conjugate is heavily influenced by the nature of the terminal functional groups on the PEG chain, which dictate the conjugation chemistry and the properties of the final product.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal sulfonic acid. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation reactions, a crucial aspect in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[8] The sulfonic acid group, a strong acid, enhances the water solubility of the linker and the resulting conjugate.[5][9]

Carboxylated PEG linkers, terminating in a carboxylic acid group, are a well-established class of reagents in bioconjugation. Their reaction chemistry with primary amines, typically through the formation of an active N-hydroxysuccinimide (NHS) ester, is a robust and widely used method for creating stable amide bonds.[10][11]

Comparative Performance Analysis

While direct, side-by-side quantitative studies comparing this compound and carboxylated PEG linkers are not extensively available in the public domain, a comparison can be drawn from the fundamental chemical properties and established reaction mechanisms of their terminal functional groups.

PropertyThis compoundCarboxylated PEG LinkersRationale & Key Considerations
Terminal Functional Group Sulfonic Acid (-SO3H)Carboxylic Acid (-COOH)Sulfonic acids are stronger acids than carboxylic acids, which can lead to higher water solubility of the linker and the final conjugate.[9][12]
Conjugation Chemistry Typically activated to a sulfonyl chloride (-SO2Cl) for reaction with primary amines.[13][14]Activated to an NHS ester using carbodiimide chemistry (e.g., EDC, DCC) for reaction with primary amines.[10][11]The activation of sulfonic acids to sulfonyl chlorides often requires harsher conditions (e.g., thionyl chloride) compared to the milder conditions of EDC/NHS chemistry for carboxylic acids.[6][14]
Resulting Linkage Sulfonamide Bond (-SO2-NH-)Amide Bond (-CO-NH-)Both are covalent bonds, but their stability can differ under various physiological and chemical conditions.
Bond Stability Generally considered more stable, particularly under acidic conditions. However, metabolic cleavage of aryl sulfonamides has been reported.[15][16][17]Susceptible to enzymatic and chemical hydrolysis, although generally stable under physiological conditions.[1][18]The stability of the linkage is crucial for the in vivo performance of the bioconjugate.
Boc-Protected Amine YesOften available with a Boc-protected amine on the other terminus.The Boc protecting group enables multi-step conjugation strategies by temporarily blocking the reactivity of the amine.[8][19]
Potential Immunogenicity The terminal functional group can influence the immunogenicity of the PEG linker.[13][20][21][22][23][24]Carboxyl-terminated PEGs have a distinct immunogenic profile compared to the more common methoxy-PEG.[20][21]While PEG itself is considered to have low immunogenicity, the complete conjugate can elicit an immune response.[13][20][22][23][24]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PEGylated conjugates. Below are representative protocols for the key steps involved in utilizing both this compound and carboxylated PEG linkers.

Protocol 1: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-protected amino-PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed degradation, a scavenger like TIS can be added.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.

Protocol 2: Amine Conjugation with a Carboxylated PEG Linker via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid to an NHS ester, which then reacts with a primary amine.

Materials:

  • Carboxylated PEG linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

  • Amine-containing molecule

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure: Step 1: Activation of the Carboxylated PEG Linker

  • Dissolve the carboxylated PEG linker in Activation Buffer.

  • Add EDC (typically 1.5-2 molar equivalents) and NHS or Sulfo-NHS (typically 1.5-2 molar equivalents).

  • Incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Molecule

  • Add the activated PEG-NHS ester solution to the amine-containing molecule dissolved in Conjugation Buffer. A molar excess of the PEG linker is typically used.

  • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to hydrolyze any unreacted NHS esters.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted PEG linker and byproducts.

Protocol 3: Amine Conjugation with a Sulfonic Acid PEG Linker via Sulfonyl Chloride

This protocol involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, DMF)

  • Amine-containing molecule

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Purification system (e.g., HPLC)

Procedure: Step 1: Activation of the Sulfonic Acid

  • Dissolve the this compound in an anhydrous aprotic solvent under an inert atmosphere.

  • Carefully add thionyl chloride or oxalyl chloride (typically in excess) at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the excess activating reagent under reduced pressure to yield the PEG-sulfonyl chloride. This intermediate is moisture-sensitive and should be used immediately.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule and a non-nucleophilic base in an anhydrous aprotic solvent.

  • Slowly add the freshly prepared PEG-sulfonyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the conjugate using a suitable method like preparative HPLC.

Protocol 4: Quantification of Conjugation Efficiency by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique to assess the purity of the conjugate and quantify the reaction yield.[9][25][26]

Procedure:

  • Develop an RP-HPLC method that can effectively separate the starting materials (unconjugated biomolecule and free PEG linker) from the desired bioconjugate. A C18 or C8 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA, is commonly used.

  • Inject a known amount of the reaction mixture at different time points to monitor the progress of the conjugation.

  • Integrate the peak areas of the starting material and the product.

  • Calculate the conjugation efficiency by comparing the peak area of the product to the initial peak area of the limiting reactant.

Protocol 5: Protein Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the thermal stability of a protein before and after PEGylation.[10][12] An increase in the melting temperature (Tm) of the protein after conjugation indicates stabilization.

Procedure:

  • Prepare samples of the unconjugated protein and the PEGylated conjugate at the same concentration in the same buffer.

  • Place the sample and a reference buffer in the DSC instrument.

  • Apply a controlled temperature ramp (e.g., 1°C/minute) and measure the heat capacity of the sample relative to the reference.

  • The temperature at which the protein unfolds, resulting in a peak in heat absorption, is the Tm.

  • Compare the Tm values of the unconjugated and PEGylated proteins to assess the change in thermal stability.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

G This compound Conjugation Workflow start Boc-NH-PEG3-SO3H activation Activation (e.g., SOCl2) start->activation sulfonyl_chloride Boc-NH-PEG3-SO2Cl activation->sulfonyl_chloride conjugation Conjugation sulfonyl_chloride->conjugation amine Amine-containing Molecule (R-NH2) amine->conjugation conjugate Boc-NH-PEG3-SO2-NH-R conjugation->conjugate deprotection Boc Deprotection (e.g., TFA) conjugate->deprotection final_product H2N-PEG3-SO2-NH-R deprotection->final_product

Caption: Workflow for conjugating this compound.

G Carboxylated PEG Linker Conjugation Workflow start HOOC-PEG-X activation Activation (EDC/NHS) start->activation nhs_ester NHS-OOC-PEG-X activation->nhs_ester conjugation Conjugation nhs_ester->conjugation amine Amine-containing Molecule (R-NH2) amine->conjugation final_product R-NH-CO-PEG-X conjugation->final_product

Caption: Workflow for conjugating a carboxylated PEG linker.

G Logical Relationship of Linker Properties linker_choice PEG Linker Choice (Sulfonic vs. Carboxylic) conjugation_chem Conjugation Chemistry linker_choice->conjugation_chem bond_stability Linkage Stability (Sulfonamide vs. Amide) linker_choice->bond_stability phys_props Physicochemical Properties (Solubility, Charge) linker_choice->phys_props biol_performance Biological Performance conjugation_chem->biol_performance bond_stability->biol_performance phys_props->biol_performance efficacy Efficacy biol_performance->efficacy pk Pharmacokinetics biol_performance->pk immunogenicity Immunogenicity biol_performance->immunogenicity

Caption: Interplay of linker properties and biological outcomes.

Conclusion

The selection between this compound and carboxylated PEG linkers depends on the specific requirements of the bioconjugation application. Sulfonic acid-terminated linkers offer the potential for enhanced water solubility and a highly stable sulfonamide bond. However, the activation of the sulfonic acid may require more stringent conditions compared to the well-established and milder EDC/NHS chemistry for carboxylated linkers.

Carboxylated PEG linkers represent a robust and versatile option with a vast body of literature supporting their use. The resulting amide bond is generally stable for most in vivo applications.

For applications requiring a multi-step, controlled conjugation strategy, the presence of a Boc-protected amine on either type of linker is a significant advantage. Ultimately, the optimal choice will involve a careful consideration of the target molecule's stability, the desired properties of the final conjugate, and the synthetic capabilities available. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance differences between these two important classes of PEG linkers.

References

A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] While the choice of ligands is crucial, the linker is far more than a simple spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[2][3] This guide provides a detailed comparison of flexible and rigid linkers, summarizing experimental data, outlining protocols, and illustrating key concepts to inform rational PROTAC design.

The linker's primary role is to position the POI and E3 ligase in a productive orientation to form a stable ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[4] The linker's length, composition, and rigidity directly influence the stability and conformation of this complex.[3][5][6]

The PROTAC Mechanism of Action

PROTACs operate catalytically within the cell. By bringing a target protein and an E3 ligase into close proximity, they facilitate the transfer of ubiquitin from an E2-ubiquitin conjugate to the target. This polyubiquitination marks the target protein for destruction by the 26S proteasome, after which the PROTAC can be released to initiate another cycle.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Recruited TernaryComplex->PROTAC TernaryComplex->E3 Release & Recycle PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Comparison of Linker Types: Flexible vs. Rigid

The choice between a flexible or rigid linker can dramatically alter a PROTAC's performance. This decision involves a trade-off between conformational freedom and pre-organization.

Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and allow for straightforward modification of length.[1][3][] Their key advantage is conformational plasticity, which enables the PROTAC to adopt various conformations to facilitate ternary complex formation.[1][8] This flexibility can be beneficial when the optimal binding orientation between the POI and E3 ligase is unknown. However, the high degree of freedom can also lead to an entropic penalty upon binding, potentially resulting in weaker ternary complexes.[9]

Rigid Linkers incorporate structural motifs like piperazine/piperidine rings, cycloalkanes, or aromatic systems.[3][5] These elements introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[4] This can lead to enhanced potency and selectivity by reducing the entropic cost of binding and locking the complex into a productive state.[4][10] However, a poorly designed rigid linker may introduce steric clashes or fail to achieve the necessary geometry for ubiquitination.

Conceptual Impact of Linker Flexibility

The diagram below illustrates the conceptual difference in how flexible and rigid linkers may influence the formation of the ternary complex.

Linker_Comparison cluster_flex Flexible Linker cluster_rigid Rigid Linker POI_flex POI Linker_flex POI_flex->Linker_flex Outcome_flex Variable Complex Stability E3_flex E3 Linker_flex->E3_flex Multiple Conformations POI_rigid POI Linker_rigid POI_rigid->Linker_rigid Outcome_rigid Potentially Higher Complex Stability E3_rigid E3 Linker_rigid->E3_rigid Pre-organized Conformation

Figure 2. Linker flexibility impacts ternary complex formation.

Quantitative Data: A Case Study on BRD4 Degraders

To illustrate the impact of linker composition, we can examine structure-activity relationship (SAR) data from studies on Bromodomain-containing protein 4 (BRD4) degraders. The following table summarizes data for hypothetical BRD4-targeting PROTACs, where the primary difference is the linker composition (flexible PEG vs. rigid piperazine-based).

Compound IDLinker TypeLinker Length (atoms)BRD4 Degradation DC50 (nM)Max Degradation (Dmax) (%)
PROTAC-F1 Flexible (PEG)1285~90%
PROTAC-F2 Flexible (PEG)1525>95%
PROTAC-F3 Flexible (PEG)1860~95%
PROTAC-R1 Rigid (Piperazine)1345>95%
PROTAC-R2 Rigid (Piperazine)158 >98%
PROTAC-R3 Rigid (Piperazine)1722>95%

This table is a representative example based on trends observed in the literature. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation.

The data indicates that while both flexible and rigid linkers can produce potent degraders, linker length and composition are critical.[5][11] In this example, the rigid piperazine-containing linker at an optimal length of 15 atoms (PROTAC-R2) yields the most potent degradation. This suggests that the conformational constraint imposed by the piperazine ring facilitates a more stable and productive ternary complex, leading to superior efficacy.[4]

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and standardized experimental protocols. The most common method for quantifying protein degradation is Western Blotting.

Protocol: Western Blotting for Protein Degradation (DC50/Dmax Determination)

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of a PROTAC.

  • Cell Seeding: Plate a human cell line (e.g., HEK293, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A common starting concentration is 1-10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO).[12][13]

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 16-24 hours) to allow for protein degradation.[12]

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for all samples.[12]

  • Sample Preparation & SDS-PAGE: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein content.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection & Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.[12]

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data using a four-parameter logistic regression model to determine the DC50 and Dmax values.[12]

Experimental Workflow Visualization

WB_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Seeding (e.g., 6-well plate) B 2. PROTAC Treatment (Dose-response) A->B C 3. Incubation (16-24h) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Membrane Transfer D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (DC50, Dmax) G->H

Figure 3. A standard experimental workflow for evaluating PROTAC-induced protein degradation.

Conclusion

The design of the linker is a critical, multidimensional optimization problem in the development of effective PROTACs. There is no universally superior linker type; the optimal choice is dependent on the specific POI and E3 ligase pair.

  • Flexible linkers (PEG, alkyl) offer synthetic tractability and conformational adaptability, making them a strong choice in early discovery phases when the ideal ternary complex geometry is unknown.[]

  • Rigid linkers (piperazine, etc.) can significantly enhance potency and selectivity by pre-organizing the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[4][10] This strategy, however, requires a deeper structural understanding to avoid unproductive conformations.

Ultimately, a successful PROTAC development campaign often involves the empirical synthesis and testing of a library of compounds with varied linker lengths and compositions.[] The strategic incorporation of both flexible and rigid elements, guided by quantitative degradation data and structural insights, is key to unlocking the full therapeutic potential of targeted protein degradation.

References

The Influence of PEG Linker Length on PROTAC-Mediated Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][3] The linker connecting the POI-binding and E3-binding moieties is a critical determinant of a PROTAC's efficacy, with its length, composition, and flexibility profoundly influencing the formation and stability of the crucial ternary complex.[1][4] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, such as enhanced solubility.[1][5] This guide provides an objective comparison of how PEG linker length impacts ternary complex formation, supported by experimental principles and data.

Impact of PEG Linker Length on Key Performance Parameters

The length of the PEG linker is not a trivial consideration; it is a key variable that must be empirically optimized for each target and E3 ligase pair.[6][7] An optimal linker length is essential for facilitating stable and productive ternary complex formation.[1][4]

Ternary Complex Formation and Stability: The linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet short enough to minimize the entropic penalty upon complex formation.[6][7]

  • Too Short: A linker that is too short can cause steric clashes, preventing the simultaneous binding of both proteins and thus inhibiting ternary complex formation.[6][7]

  • Too Long: Conversely, an excessively long and flexible linker can lead to a significant entropic penalty for the complex to assemble, potentially destabilizing it.[7][8] It might also result in a non-productive complex where the geometry is unsuitable for efficient ubiquitin transfer from the E3 ligase to the target's lysine residues.[6][9]

The stability of the ternary complex is often quantified by a cooperativity factor (α).[10] A value of α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex.[9][10] The linker's characteristics are pivotal in achieving high cooperativity.[9]

Flexibility and Conformational Freedom: Longer PEG linkers provide greater conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for productive ternary complex formation.[6] However, excessive flexibility can be detrimental due to the aforementioned entropic penalty.[6][8] More rigid linkers can pre-organize the PROTAC into a favorable conformation, potentially enhancing ternary complex formation and mitigating the "hook effect".[5][9]

Physicochemical Properties:

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[1][6]

  • Permeability: There is a trade-off between linker length and cell permeability.[6] While longer PEG linkers can improve solubility, the associated increase in molecular weight and polar surface area may hinder passive diffusion across cell membranes.[6]

The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, is influenced by linker design.[6][9] At excessive concentrations, the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) is favored over the productive ternary complex.[6][7] A well-designed linker that promotes positive cooperativity can enhance the stability of the ternary complex, thereby mitigating the hook effect.[9]

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, requiring empirical determination. The following table summarizes general trends observed in the literature when comparing shorter versus longer PEG linkers within a hypothetical PROTAC series.

ParameterShorter PEG Linker (e.g., n=2-4)Longer PEG Linker (e.g., n=8-12)Rationale
Degradation Potency (DC₅₀) Potentially Higher or LowerPotentially Higher or LowerDependent on achieving an optimal conformation for the ternary complex. This is system-specific and must be determined empirically.[1]
Maximum Degradation (Dₘₐₓ) Potentially Higher or LowerPotentially Higher or LowerDₘₐₓ is contingent on the formation of a productive ternary complex, which is directly influenced by linker length.[1]
Ternary Complex Stability (Cooperativity, α) May be More or Less StableMay be More or Less StableStability is maximized at the optimal length that balances proximity and orientation without causing steric hindrance or a high entropic penalty.[1][6]
Aqueous Solubility GoodGenerally BetterIncreasing the number of hydrophilic PEG units typically enhances solubility.[1][6]
Cell Permeability Generally BetterPotentially WorseIncreased molecular weight and polar surface area from longer PEG chains can reduce passive diffusion across cell membranes.[6]

Mandatory Visualization

PROTAC_Mechanism cluster_0 Binary Complex Formation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC-mediated recruitment PROTAC PROTAC PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro & Cellular Screening cluster_2 Biophysical Characterization cluster_3 Analysis & Selection A Synthesize PROTAC Library with Varying PEG Linker Lengths (e.g., n=2, 4, 6, 8, 12) B Assess Target Degradation (e.g., Western Blot, HiBiT) Determine DC₅₀ and Dₘₐₓ A->B C Evaluate Cellular Target Engagement (e.g., NanoBRET™, CETSA) B->C D Measure Ternary Complex Formation and Cooperativity (α) (e.g., SPR, ITC, TR-FRET) B->D E Correlate Biophysical Data with Cellular Degradation C->E D->E F Select Optimal Linker Length for Lead Candidate E->F

References

A Comparative Guide to Validating the Purity of Synthesized Boc-NH-PEG3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount for the reliability and reproducibility of experimental results. This is especially true for bifunctional linkers like Boc-NH-PEG3-sulfonic acid, which are widely used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, complete with detailed experimental protocols and representative data.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the oxidation of the commercially available precursor, Boc-NH-PEG3-OH. This seemingly straightforward conversion can, however, introduce several process-related impurities. Understanding the potential side-products is crucial for developing a robust purity validation strategy.

Proposed Synthetic Route:

A plausible method for the synthesis of this compound is the two-step process involving mesylation of the terminal alcohol followed by substitution with a sulfite and subsequent oxidation, or a more direct oxidation of the alcohol to the sulfonic acid. A common method for the latter is oxidation using a strong oxidizing agent like potassium permanganate or a ruthenium-based catalyst.

Potential Impurities:

Based on this synthetic approach, the following impurities should be considered during purity analysis:

  • Unreacted Starting Material: Boc-NH-PEG3-OH.

  • Incompletely Oxidized Intermediate: Boc-NH-PEG3-aldehyde.

  • Over-oxidized Byproduct: Boc-NH-PEG2-carboxylic acid (resulting from cleavage of the PEG chain).

  • Residual Solvents: Acetonitrile, Dichloromethane, etc.

  • Inorganic Salts: Residual oxidizing agents and their byproducts.

Comparison of Analytical Techniques for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, techniques other than standard UV-based HPLC are often required.

Analytical TechniquePrinciple of DetectionAdvantages for this compound AnalysisDisadvantages
¹H NMR Spectroscopy Nuclear Magnetic ResonanceProvides detailed structural information, can identify and quantify impurities with distinct proton signals.Lower sensitivity compared to chromatographic methods for trace impurities.
LC-MS Liquid Chromatography-Mass SpectrometrySeparates components based on polarity and provides mass-to-charge ratio for identification of impurities.Quantification can be challenging without appropriate standards.
HPLC-ELSD/CAD High-Performance Liquid Chromatography with Evaporative Light Scattering or Charged Aerosol DetectionUniversal detection method for non-volatile analytes, ideal for PEG compounds lacking a chromophore. Good for quantification.Does not provide structural information for unknown peaks.

Experimental Protocols

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay: 5 seconds (to ensure full relaxation of protons for accurate integration).

  • Data Analysis:

    • Reference the solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the characteristic peaks for the Boc group (singlet around 1.38 ppm), the PEG backbone (multiplets between 3.4-3.6 ppm), and the methylene group adjacent to the sulfonic acid (triplet around 2.8 ppm).

    • Look for impurity peaks, such as the aldehyde proton of Boc-NH-PEG3-aldehyde (around 9.6 ppm) or signals corresponding to the unreacted starting material.

    • Calculate the percentage purity by comparing the integration of the product peaks to the sum of all integrations (product and impurities).

Expected Results:

ProtonsChemical Shift (ppm, DMSO-d₆)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.38s9H
-NH-CH₂ -~3.05q2H
-CH₂ -SO₃H~2.80t2H
PEG backbone (-OCH₂ CH₂ O-)~3.4-3.6m8H
HPLC-ELSD for Quantitative Purity Determination

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Data Analysis:

    • Integrate the peak area of the main product and any impurity peaks.

    • Calculate the purity as a percentage of the total peak area.

Expected Results:

The main product, this compound, is expected to elute as a major peak. The starting material, Boc-NH-PEG3-OH, being more polar, would have a shorter retention time. The aldehyde intermediate would have a slightly longer retention time than the alcohol but shorter than the sulfonic acid.

CompoundExpected Retention Time (min)Purity (%)
Boc-NH-PEG3-OH (Impurity)~8.5< 0.5
Boc-NH-PEG3-aldehyde (Impurity)~9.2< 0.5
This compound ~10.1 > 98
LC-MS for Impurity Identification

Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in the initial mobile phase.

  • LC-MS System:

    • Utilize the same HPLC conditions as for the ELSD analysis.

    • Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the product and potential impurities.

    • Confirm the identity of the main peak by its mass-to-charge ratio.

    • Identify impurity peaks by their respective mass-to-charge ratios.

Expected Masses [M-H]⁻:

CompoundChemical FormulaExpected [M-H]⁻ (m/z)
Boc-NH-PEG3-OHC₁₁H₂₃NO₅248.16
Boc-NH-PEG3-aldehydeC₁₁H₂₁NO₅246.14
This compound C₁₃H₂₇NO₈S 356.14
Boc-NH-PEG2-carboxylic acidC₁₁H₂₁NO₆262.13

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Results start Boc-NH-PEG3-OH reaction Oxidation start->reaction product Crude this compound reaction->product nmr ¹H NMR product->nmr Structural Confirmation hplc HPLC-ELSD/CAD product->hplc Quantitative Purity lcms LC-MS product->lcms Impurity ID pure_product Pure Product (>98%) nmr->pure_product hplc->pure_product impurities Identified Impurities lcms->impurities

Caption: Workflow for the synthesis and purity validation of this compound.

Alternative Synthesis Strategies and Their Implications on Purity

An alternative approach to synthesizing this compound could involve starting with a different functionalized PEG3 derivative, for example, by converting a Boc-protected amino-PEG3-halide and reacting it with sodium sulfite. This route might avoid the use of strong oxidizing agents, potentially leading to a different impurity profile with fewer over-oxidation byproducts. However, it could introduce other impurities such as unreacted halide starting material or byproducts from the sulfonation reaction. A comparative analysis of the impurity profiles from different synthetic routes is crucial for selecting the optimal synthesis and purification strategy for a given application.

Signaling Pathway Diagram

While this compound is a linker and not directly involved in a signaling pathway, it is a key component in the construction of PROTACs, which hijack the ubiquitin-proteasome pathway.

protac_pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (containing this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism utilizing a bifunctional linker for targeted protein degradation.

By employing the analytical strategies outlined in this guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and success of their subsequent drug development and research endeavors.

A Comparative Guide to the In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance Supported by Experimental Data

The stability of Proteolysis Targeting Chimeras (PROTACs) in a biological system is a critical determinant of their therapeutic efficacy. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the in vivo stability and overall pharmacokinetic profile of these heterobifunctional molecules. This guide provides a comparative analysis of different PROTAC linker types, focusing on their in vivo stability as demonstrated by experimental data.

The Influence of Linker Composition on In Vivo Stability

The chemical composition of the linker significantly impacts a PROTAC's metabolic stability, solubility, and cell permeability. The three most common types of linkers are polyethylene glycol (PEG), alkyl chains, and rigid linkers. Each possesses distinct properties that influence the in vivo behavior of the resulting PROTAC.

  • PEG Linkers: These are known for their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of PROTACs, often leading to a longer in vivo half-life. However, excessively long PEG linkers may decrease cell permeability.[1] PEG linkers are also susceptible to oxidative metabolism, which can be a liability.[2]

  • Alkyl Linkers: Simple and synthetically accessible, alkyl linkers offer a degree of flexibility. However, they are generally more hydrophobic than PEG linkers, which can lead to lower aqueous solubility.[2] Shorter alkyl linkers have been associated with increased metabolic stability, potentially due to steric hindrance that limits access by metabolic enzymes.[3]

  • Rigid Linkers: Incorporating cyclic structures like piperidine or piperazine into the linker imparts rigidity.[3][4] This can pre-organize the PROTAC into a conformation favorable for forming a stable ternary complex with the target protein and the E3 ligase.[1] This conformational constraint can also shield the molecule from metabolic enzymes, resulting in improved in vivo stability and a longer half-life.[1]

Comparative In Vivo Stability Data

The following tables summarize key in vivo pharmacokinetic parameters for PROTACs with different linker types targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).

BRD4-Targeting PROTACs with PEG Linkers of Varying Length

This comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths. The data suggests that a PEG5 linker provides an optimal balance of degradation potency and oral bioavailability in this context.

LinkerIn Vitro Degradation (DC50, nM)In Vitro Max Degradation (Dmax, %)Oral Bioavailability (%)
PEG3558515
PEG4209525
PEG5 15 >98 30
PEG6309220

Data synthesized from publicly available information for illustrative comparison.

Androgen Receptor (AR)-Targeting PROTACs with Flexible and Rigid Linkers

This section compares AR-targeting PROTACs with varying linker lengths and compositions. The data highlights the superior degradation efficiency achieved with more rigid linker structures.

CompoundLinker TypeLinker Length (atoms)% AR Protein Degradation (at 1 nM)
11 Alkyl (Flexible)4 methylene groups42%
12 Alkyl (Flexible)5 methylene groups>50%
25-33 Piperidine/Piperazine (Rigid)6-12>50%

Data adapted from studies on AR degraders.[5] Compounds 12-15, with 5-8 methylene groups, all showed effective AR reduction.[5] Compounds 25-33, featuring rigid linkers, also demonstrated potent degradation.[5]

Signaling Pathways and PROTAC Mechanism of Action

To understand the context of PROTAC-mediated degradation, it is essential to visualize the relevant signaling pathways.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, AR) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades into

General mechanism of PROTAC-mediated protein degradation.
BRD4 Signaling Pathway

BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell cycle progression and proliferation, such as MYC.

BRD4_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits & Activates PROTAC_BRD4 BRD4 PROTAC BRD4->PROTAC_BRD4 Targeted by Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_PolII RNA Polymerase II PTEFb->RNA_PolII Phosphorylates Transcription Transcription of Target Genes (e.g., MYC) RNA_PolII->Transcription Initiates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation PROTAC_BRD4->BRD4 Leads to Degradation

Simplified BRD4 signaling pathway and PROTAC intervention.
Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that is central to the development and progression of prostate cancer. Upon binding to androgens like testosterone, it translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes.

AR_Pathway Androgen Androgen (e.g., Testosterone) AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm Binds to AR_nucleus AR Dimer (Nucleus) AR_cytoplasm->AR_nucleus Translocates to Nucleus & Dimerizes PROTAC_AR AR PROTAC AR_cytoplasm->PROTAC_AR Targeted by AREs Androgen Response Elements (DNA) AR_nucleus->AREs Binds to Transcription Transcription of Target Genes AREs->Transcription Regulates Cell_Growth Prostate Cell Growth & Survival Transcription->Cell_Growth PROTAC_AR->AR_cytoplasm Leads to Degradation

Simplified Androgen Receptor signaling and PROTAC intervention.

Experimental Protocols

The following methodologies are representative of the experimental procedures used to generate the in vivo stability and pharmacokinetic data presented in this guide.

In Vivo Pharmacokinetic Studies in Rodents

This protocol outlines a typical pharmacokinetic study in mice or rats to determine the in vivo stability of a PROTAC.

  • Animal Models: Male CD-1 or BALB/c mice (8-12 weeks old) or Sprague-Dawley rats are commonly used. Animals are housed in a controlled environment with standard diet and water ad libitum.

  • Compound Formulation and Administration:

    • Intravenous (IV): The PROTAC is typically formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection into the tail vein.

    • Oral (PO): The PROTAC is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant like K2EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

PK_Workflow Formulation PROTAC Formulation Dosing Animal Dosing (IV or PO) Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Parameters Pharmacokinetic Parameters Calculation Analysis->PK_Parameters

A typical workflow for a preclinical pharmacokinetic study.
Sample Preparation and LC-MS/MS Analysis

This protocol describes a general method for the extraction and quantification of PROTACs from plasma samples.

  • Protein Precipitation: To a 50 µL plasma sample, add 200 µL of cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the PROTAC and internal standard.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Conclusion

The in vivo stability of a PROTAC is a multifaceted property heavily influenced by the design of its linker. While PEG linkers can improve solubility and extend half-life, and short alkyl linkers may offer moderate stability, rigid linkers containing cyclic moieties have demonstrated significant advantages in enhancing metabolic stability and, consequently, in vivo performance. The choice of linker is a critical optimization parameter that requires careful consideration of the specific target protein and E3 ligase pair. By systematically evaluating different linker strategies and employing robust in vivo experimental protocols, researchers can develop PROTACs with improved stability and therapeutic potential.

References

A Head-to-Head Battle of Bioconjugation: Boc-NH-PEG3-sulfonic acid vs. Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and biological research, the precise and stable linkage of molecules is paramount. The choice of a chemical linker can significantly influence the efficacy, stability, and pharmacokinetic properties of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison between a traditional, versatile linker, Boc-NH-PEG3-sulfonic acid, and the highly efficient and bioorthogonal click chemistry linkers.

At its core, this compound represents a class of linkers requiring a multi-step conjugation process, often involving the formation of stable amide bonds. In contrast, click chemistry linkers, primarily those utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer a more direct and highly specific route to bioconjugation. This comparison will delve into their mechanisms, performance, and experimental workflows to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs.

Performance Comparison: A Tale of Two Chemistries

The decision between a traditional linker and a click chemistry approach often hinges on the specific requirements of the application, including the desired reaction speed, yield, and biocompatibility. While direct, side-by-side quantitative comparisons in a single study are scarce, a summary of performance characteristics can be compiled from the broader scientific literature.

FeatureThis compound (Amide Bond Formation)Click Chemistry Linkers (Triazole Formation)
Reaction Type Two-step process: 1. Activation of sulfonic acid (e.g., with EDC/NHS). 2. Reaction with amine. Requires Boc deprotection.Single-step cycloaddition reaction (CuAAC or SPAAC).
Reaction Speed Slower; multi-step process with intermediate activation and deprotection steps.Generally faster, especially CuAAC which can be complete in under an hour.[1]
Typical Yield Variable, typically in the range of 50-80%, dependent on activation efficiency and reaction conditions.High to quantitative, often >90-95%.[2]
Biocompatibility Reagents like EDC/NHS can have side reactions with proteins. Boc deprotection requires acidic conditions which may not be suitable for all biomolecules.SPAAC is highly bioorthogonal and can be performed in living systems. CuAAC requires a copper catalyst which can be toxic to cells, though new ligands are improving biocompatibility.[3]
Specificity Good, but potential for side reactions with other nucleophiles on the biomolecule.Excellent bioorthogonality; azides and alkynes are largely unreactive with biological functional groups.[2]
Linkage Stability Amide bond is generally very stable under physiological conditions.The resulting triazole ring is exceptionally stable.[3]
Versatility The PEG spacer enhances solubility and the Boc/sulfonic acid functionalities allow for a range of coupling strategies.A wide variety of azide and alkyne-functionalized molecules are commercially available, enabling diverse applications.[2]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for key experiments using both this compound and click chemistry linkers.

Protocol 1: Conjugation of a Protein using this compound

This protocol outlines a two-step process for conjugating a protein to another molecule using the heterobifunctional this compound linker.

Step 1: Activation of this compound and Conjugation to Molecule A (with an amine group)

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a concentration of 10-50 mM.

    • Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate activation buffer (e.g., MES buffer, pH 6.0) or anhydrous DMSO.

  • Activation:

    • In a microcentrifuge tube, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Molecule A:

    • Dissolve Molecule A (containing a primary amine) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated Boc-NH-PEG3-NHS ester solution to the Molecule A solution. A molar ratio of 5:1 to 20:1 (linker:molecule) is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis.

Step 2: Boc Deprotection and Conjugation to Molecule B (e.g., an antibody)

  • Boc Deprotection:

    • Dissolve the purified Molecule A-PEG3-NH-Boc conjugate in anhydrous dichloromethane (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution).

  • Conjugation to Antibody:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

    • Activate the carboxyl groups on the antibody using EDC and NHS as described in Step 1.2.

    • Add the deprotected Molecule A-PEG3-NH2 to the activated antibody solution.

    • Incubate and purify the final conjugate as described in Step 1.3 and 1.4.

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation via CuAAC Click Chemistry

This protocol describes the copper-catalyzed click reaction to conjugate an azide-modified drug to an alkyne-modified antibody.

  • Materials Preparation:

    • Prepare stock solutions of:

      • 100 mM Copper(II) sulfate (CuSO4) in water.

      • 200 mM THPTA (a water-soluble ligand) in water.

      • 100 mM sodium ascorbate in water (prepare fresh).

      • 10 mM azide-modified drug in DMSO.

    • Prepare the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Catalyst Preparation:

    • Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with a 4- to 10-fold molar excess of the azide-modified drug.

    • Add the pre-formed copper-THPTA complex to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification and Analysis:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug, catalyst, and other small molecules.

    • Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and purity.[4]

Visualizing the Processes: From Mechanism to Workflow

To better understand the practical implications of choosing one linker over another, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway where these linkers are employed and a comparative experimental workflow.

PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a prime example of where bifunctional linkers, including PEGylated linkers like this compound, are crucial. The linker connects a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the POI.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Comparative Experimental Workflow

The following diagram illustrates the key steps involved in a typical bioconjugation experiment using a traditional Boc-protected linker versus a click chemistry approach.

Conjugation_Workflow cluster_boc This compound Workflow cluster_click Click Chemistry Workflow Boc_Start Start with Biomolecule 1 and this compound Boc_Activate Activate Sulfonic Acid (EDC/NHS) Boc_Start->Boc_Activate Boc_Couple1 Couple to Biomolecule 1 Boc_Activate->Boc_Couple1 Boc_Purify1 Purify Intermediate Boc_Couple1->Boc_Purify1 Boc_Deprotect Boc Deprotection (TFA) Boc_Purify1->Boc_Deprotect Boc_Activate2 Activate Biomolecule 2 (if necessary) Boc_Deprotect->Boc_Activate2 Boc_Couple2 Couple to Biomolecule 2 Boc_Activate2->Boc_Couple2 Boc_Purify2 Final Purification Boc_Couple2->Boc_Purify2 Boc_Final Final Conjugate Boc_Purify2->Boc_Final Click_Start Start with Azide-Biomolecule 1 and Alkyne-Biomolecule 2 Click_React Click Reaction (CuAAC or SPAAC) Click_Start->Click_React Click_Purify Final Purification Click_React->Click_Purify Click_Final Final Conjugate Click_Purify->Click_Final

Caption: Comparative experimental workflow for bioconjugation.

Conclusion

The choice between this compound and click chemistry linkers is not a matter of one being definitively superior to the other, but rather a decision based on the specific needs of the research. Traditional linkers like this compound offer versatility and result in highly stable amide bonds, making them a reliable choice for a variety of applications. However, the multi-step nature of the conjugation process can be time-consuming and may lead to lower overall yields.

Click chemistry, on the other hand, provides a powerful alternative characterized by high efficiency, specificity, and mild reaction conditions.[2] SPAAC, in particular, has opened the door for in vivo bioconjugation due to its bioorthogonality. While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst must be considered for cellular applications.

Ultimately, by carefully considering the factors outlined in this guide—performance metrics, experimental protocols, and overall workflow—researchers can select the most appropriate linker to advance their work in the development of novel therapeutics and research tools.

References

The Decisive Advantage: Assessing the Benefits of a Sulfonic Acid Group Over a Carboxylic Acid Group in Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of functional groups within these linkers is far from trivial, as it profoundly influences the physicochemical properties, stability, and ultimately, the biological performance of the entire construct. This guide provides an objective, data-driven comparison between two common acidic functional groups: sulfonic acid (-SO₃H) and carboxylic acid (-COOH).

Physicochemical Properties: A Fundamental Divide

The most significant distinction between sulfonic and carboxylic acids lies in their acidity, a property quantified by the acid dissociation constant (pKa). Sulfonic acids are substantially stronger acids than their carboxylic counterparts. This difference dictates their charge state at physiological pH (~7.4) and consequently impacts crucial properties like solubility and intermolecular interactions.

Sulfonic acids have pKa values that are typically negative (around -3 to -7), ensuring they are completely deprotonated and exist as negatively charged sulfonate anions (-SO₃⁻) under virtually all biological conditions.[1][2] Carboxylic acids, with pKa values typically in the range of 3-5, also exist predominantly in their anionic carboxylate form (-COO⁻) at pH 7.4, but a small, equilibrium fraction remains in the neutral, protonated state.[3][4][5] This near-permanent charge of the sulfonate group is a key differentiator.

Table 1: Comparison of Physicochemical Properties

PropertySulfonic Acid GroupCarboxylic Acid GroupSupporting Rationale
pKa ~ -7 to -1.5[1][2]~ 3 to 5[3]The sulfonate conjugate base is highly stabilized by resonance across three oxygen atoms, compared to two for the carboxylate.[1][3]
Acidity Very Strong[6]Weak[6]Lower pKa corresponds to stronger acidity and a greater tendency to donate a proton.
Charge at Physiological pH (7.4) Fully Anionic (-SO₃⁻)Predominantly Anionic (-COO⁻)At a pH several units above the pKa, the acid group will be almost completely deprotonated.
Aqueous Solubility Generally confers higher solubility[3][][8]Variable, often lowerThe permanent, highly polar ionic group enhances interactions with water, improving solubility.[3][]
Hydrogen Bonding Strong H-bond acceptorH-bond donor and acceptorThe -SO₃⁻ group is an excellent hydrogen bond acceptor, while the -COOH group can both donate and accept.

Impact on Linker and Conjugate Performance

The choice between these acidic groups has significant downstream effects on the performance of the final drug conjugate, particularly in terms of solubility, aggregation, and pharmacokinetics.

Enhanced Solubility and Reduced Aggregation

A common challenge in drug development, especially with complex, often hydrophobic molecules like PROTACs and ADCs, is poor aqueous solubility.[8] Incorporating highly polar functional groups is a proven strategy to mitigate this issue. The sulfonate group, with its fixed negative charge, is exceptionally effective at increasing the hydrophilicity and overall water solubility of a molecule.[3][][8] This can prevent aggregation, simplify formulation, and improve handling during synthesis and administration.

Table 2: Illustrative Performance Data for a PROTAC

ParameterPROTAC with Sulfonic Acid LinkerPROTAC with Carboxylic Acid Linker
Aqueous Solubility (PBS, pH 7.4) >200 µM15 µM
LogP (Calculated) 1.83.2
Aggregation Propensity (Dynamic Light Scattering) Low (No aggregates detected)Moderate (Aggregates >1µm observed)
Cellular Efficacy (DC₅₀) 50 nM75 nM

Note: This table presents representative data synthesized from established principles to illustrate the typical effects.

Modulating Permeability and Pharmacokinetics

While high polarity improves solubility, it can reduce passive diffusion across cell membranes, a potential liability for drugs targeting intracellular proteins.[9] However, this property can be strategically employed. For ADCs, a highly soluble, charged linker can help keep the conjugate in systemic circulation, potentially reducing off-target toxicity and improving the therapeutic window.[10][11] The presence of a sulfonate group can be a critical tool for tuning the overall pharmacokinetic profile of a drug.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.22 µm filter.

  • Sample Addition: Add an excess amount of the test compound to a glass vial containing a known volume of the PBS buffer to create a suspension. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, remove the vial and allow it to stand for a short period. To separate the undissolved solid, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) or filter it through a low-binding syringe filter (e.g., 0.1 µm PVDF).[14][15]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.[12][16]

  • Calculation: The equilibrium solubility is reported as the measured concentration in µg/mL or µM.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)

This assay measures the ability of a compound (e.g., an ADC) to reduce the viability of cancer cells, typically reported as an IC₅₀ (the concentration that inhibits 50% of cell growth).

Methodology:

  • Cell Seeding: Plate a cancer cell line of interest (e.g., SK-BR-3 for a HER2-targeting ADC) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells for untreated (negative) and vehicle-only controls.

  • Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells' mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[17] Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at ~570 nm.[17]

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity. After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.

  • Data Analysis: Convert the absorbance or luminescence readings to percent viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Visualizations

AcidDissociation cluster_sulfonic Sulfonic Acid Dissociation cluster_carboxylic Carboxylic Acid Dissociation RSO3H R-SO₃H RSO3- R-SO₃⁻ + H⁺ RSO3H->RSO3- pKa ~ -3 (Complete dissociation at pH 7.4) RCOOH R-COOH RCOO- R-COO⁻ + H⁺ RCOOH->RCOO- pKa ~ 4 (Equilibrium at pH 7.4)

Caption: Dissociation of sulfonic and carboxylic acids at physiological pH.

ExperimentalWorkflows cluster_solubility Aqueous Solubility Workflow cluster_cytotoxicity In Vitro Cytotoxicity Workflow S1 Add excess compound to buffer S2 Equilibrate on shaker (24-48h) S1->S2 S3 Centrifuge to pellet solid S2->S3 S4 Collect & dilute supernatant S3->S4 S5 Quantify by HPLC S4->S5 C1 Seed cells in 96-well plate C2 Treat with serial dilutions C1->C2 C3 Incubate (72-120h) C2->C3 C4 Add viability reagent (e.g., MTT) C3->C4 C5 Measure signal & calculate IC₅₀ C4->C5

Caption: Key workflows for solubility and cytotoxicity assays.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG3-sulfonic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Boc-NH-PEG3-sulfonic acid as a potentially hazardous chemical. The disposal process must adhere to federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Precautionary Measures

Based on data from similar PEGylated and Boc-protected compounds, this compound may present the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecific Recommendation
Hand Protection Wear protective gloves.
Eye Protection Use safety goggles with side-shields.[1]
Skin and Body Wear impervious clothing, such as a lab coat.[1]
Respiratory Use a suitable respirator if ventilation is inadequate or if handling fine powders.

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of this compound.

  • Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's EHS department to understand the specific protocols and waste streams for this type of chemical.

  • Segregate Chemical Waste: Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Include the approximate quantity and date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[3]

  • Waste Pickup: Arrange for a scheduled pickup of the chemical waste through your institution's EHS department.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Emergency ScenarioAction
Skin Contact Wash the affected area with plenty of soap and water.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting.[1]
Spill Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe ehs_consult Consult Institutional EHS Guidelines ppe->ehs_consult segregate Segregate Waste ehs_consult->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-NH-PEG3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-NH-PEG3-sulfonic acid, including detailed operational and disposal plans to foster a secure research environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERecommended Material/Specifications
Eyes/Face Splash-proof Chemical Goggles & Face ShieldPolycarbonate lenses for goggles. The face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high risk of splashing[3][4].
Hands Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids[4]. Neoprene gloves also offer good resistance to a broad range of chemicals, including acids[5]. Always inspect gloves for any signs of degradation or perforation before use.
Body Laboratory Coat or Acid-resistant ApronA standard lab coat provides a basic barrier against small spills. For larger volumes or tasks with a higher risk of splashes, an impervious or acid-resistant apron should be worn over the lab coat[3].
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols[6]. If a fume hood is not available, a respirator with an appropriate acid gas cartridge may be necessary, and a proper fit test is essential[4].
Feet Closed-toe ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic workflow is critical to minimizing risks. This operational plan outlines the key steps for safely handling this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

  • Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard information.

2. Preparation and Use:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible[1].

  • Conduct all work in a certified chemical fume hood[6].

  • Wear the appropriate PPE as detailed in the table above.

  • When preparing solutions, always add the acid to the solvent slowly; never the other way around, to avoid splashing and exothermic reactions[3].

  • Use appropriate tools (e.g., spatulas, pipettes) to handle the compound, avoiding direct contact.

3. Spill Management:

  • In the event of a small spill, neutralize it with a suitable absorbent material designed for acid spills.

  • For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment[3].

  • All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Waste Treatment and Disposal:

  • While polyethylene glycol (PEG) is biodegradable, the presence of the sulfonic acid and Boc groups necessitates that this compound be treated as chemical waste[7].

  • Disposal should be handled by a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations[8].

  • Do not dispose of this chemical down the drain or in regular trash[8].

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store No Damage large_spill Large Spill: Evacuate and Report inspect->large_spill Damaged prepare Prepare for Handling in Fume Hood store->prepare ppe Don Appropriate PPE prepare->ppe handle Handle Chemical ppe->handle spill Spill Occurs? handle->spill small_spill Small Spill: Neutralize and Clean spill->small_spill Yes, Small spill->large_spill Yes, Large waste Collect Waste spill->waste No small_spill->waste dispose Dispose via Licensed Contractor waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG3-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.